5-(4-Bromophenyl)-4,6-dichloropyrimidine
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
5-(4-bromophenyl)-4,6-dichloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrCl2N2/c11-7-3-1-6(2-4-7)8-9(12)14-5-15-10(8)13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEFLZORZXLIJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CN=C2Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599422 | |
| Record name | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146533-41-7 | |
| Record name | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146533-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-bromophenyl)-4,6-dichloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(4-Bromophenyl)-4,6-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predominant synthesis pathway for 5-(4-Bromophenyl)-4,6-dichloropyrimidine, a key intermediate in the development of pharmaceuticals, notably Macitentan.[1][2] This document details the experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.
Core Synthesis Pathway
The most commonly cited synthetic route to this compound is a three-step process commencing with a substituted phenylacetate.[3][4] The pathway involves the formation of a malonate ester, followed by a cyclization reaction to construct the pyrimidine (B1678525) ring, and finally, a chlorination step to yield the target compound.[4][5]
Step 1: Synthesis of Dimethyl 2-(4-bromophenyl)malonate
The initial step involves the conversion of methyl 2-(4-bromophenyl) acetate (B1210297) to dimethyl 2-(4-bromophenyl)malonate. This is typically achieved through a condensation reaction with dimethyl carbonate in the presence of a strong base such as sodium methoxide (B1231860).
Step 2: Synthesis of 5-(4-Bromophenyl)pyrimidine-4,6-diol
The synthesized dimethyl 2-(4-bromophenyl)malonate is then subjected to a cyclization reaction with formamidine (B1211174) hydrochloride.[4] This reaction, carried out in the presence of a base like sodium methoxide in a solvent such as methanol, leads to the formation of the pyrimidine ring, yielding 5-(4-bromophenyl)pyrimidine-4,6-diol.[4][5]
Step 3: Synthesis of this compound
The final step is the chlorination of 5-(4-bromophenyl)pyrimidine-4,6-diol. This is most effectively accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃), often under reflux conditions.[1][2][5] In some protocols, a tertiary amine base like N,N-dimethylaniline is added to facilitate the reaction.[6] The crude product is typically purified by recrystallization.
Experimental Protocols
The following are detailed experimental methodologies for the key reactions in the synthesis pathway.
Step 1: Dimethyl 2-(4-bromophenyl)malonate [4]
-
To a solution of sodium methoxide in anhydrous methanol, add methyl 2-(4-bromophenyl) acetate and dimethyl carbonate.
-
Heat the mixture to reflux and maintain for several hours.
-
After cooling, neutralize the reaction mixture with an acidic solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system like ethanol-acetone to yield dimethyl 2-(4-bromophenyl)malonate as a white solid.[4]
Step 2: 5-(4-Bromophenyl)pyrimidine-4,6-diol [4]
-
To a solution of sodium methoxide in anhydrous methanol, add dimethyl 2-(4-bromophenyl)malonate and formamidine hydrochloride.
-
Stir the mixture at room temperature for an extended period (e.g., 3.5 hours).
-
Remove the solvent under reduced pressure.
-
Add water to the residue and acidify with a citric acid solution.
-
Stir the resulting suspension, and collect the precipitated solid by suction filtration.
-
Wash the solid with water and then cyclohexane (B81311) and dry to obtain 5-(4-bromophenyl)pyrimidine-4,6-diol as a light yellow solid.[4]
Step 3: this compound [5]
-
Slowly add 5-(4-bromophenyl)pyrimidine-4,6-diol to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux and maintain for approximately 8 hours.[2][5]
-
Distill off the excess POCl₃ under reduced pressure.
-
Carefully pour the viscous residue into ice water.
-
Adjust the pH of the solution to 9-10 using potassium carbonate to precipitate the product.[5]
-
Filter the solid, wash with water, and dry under reduced pressure to yield this compound as a white solid.[5]
Quantitative Data Summary
| Step | Product | Starting Material(s) | Key Reagents | Solvent(s) | Typical Yield | Purity | Ref. |
| 1 | Dimethyl 2-(4-bromophenyl)malonate | Methyl 2-(4-bromophenyl) acetate | Dimethyl carbonate, Sodium methoxide | Methanol, THF | 72.3% | - | [4] |
| 2 | 5-(4-Bromophenyl)pyrimidine-4,6-diol | Dimethyl 2-(4-bromophenyl)malonate | Formamidine hydrochloride, Sodium methoxide | Anhydrous methanol | 84.4% | - | [4] |
| 3 | This compound | 5-(4-Bromophenyl)pyrimidine-4,6-diol | Phosphorus oxychloride | Toluene | 86.5% | >99% (HPLC) | [2][5] |
| Overall | This compound | Methyl 2-(4-bromophenyl) acetate | - | - | 52.8% | - | [3] |
Synthesis Pathway Visualization
The following diagram illustrates the logical flow of the synthesis of this compound.
References
Physicochemical Properties of 5-(4-Bromophenyl)-4,6-dichloropyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(4-Bromophenyl)-4,6-dichloropyrimidine is a crucial chemical intermediate, primarily recognized for its role in the synthesis of Macitentan, an orally active dual endothelin receptor antagonist.[1][2][3] A thorough understanding of its physicochemical properties is essential for its effective handling, application in synthetic chemistry, and for the development of robust manufacturing processes. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for its synthesis, and a summary of its safety information.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are critical for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅BrCl₂N₂ | [1][4] |
| Molecular Weight | 303.97 g/mol | [4] |
| Appearance | Off-white to white solid | [1][2] |
| Melting Point | 98.0 to 102.0 °C | [1] |
| Boiling Point | 368.7 ± 42.0 °C (Predicted) | [1][5] |
| Solubility | Slightly soluble in Chloroform and DMSO | [1] |
| pKa | -4.92 ± 0.26 (Predicted) | [1] |
| Density | 1.677 ± 0.06 g/cm³ (Predicted) | [1] |
Experimental Protocols
The synthesis of this compound is a multi-step process. The following is a representative experimental protocol adapted from literature for its preparation.
Synthesis of this compound
This synthesis is typically achieved in three main steps starting from 4-bromophenylacetic acid.
Step 1: Esterification of 4-bromophenylacetic acid
-
To a solution of 4-bromophenylacetic acid (73.9 g, 0.34 mol) in methanol (B129727) (400 mL), thionyl chloride (49.05 g, 30 mL, 0.41 mol) is added dropwise while maintaining the temperature of the reaction mixture at 0-5 °C.[6][7]
-
After the complete addition, the cooling bath is removed, and the mixture is allowed to warm to room temperature.[6][7]
-
The reaction is stirred for an additional 3 hours before the solvent is removed under reduced pressure to yield methyl 2-(4-bromophenyl)acetate.[7]
Step 2: Formation of 5-(4-Bromophenyl)pyrimidine-4,6-diol
-
Sodium metal is slowly added to methanol at 0 °C to prepare sodium methoxide (B1231860).
-
Dimethyl 2-(4-bromophenyl)malonate is dissolved in methanol and added to the sodium methoxide solution.
-
Formamidine hydrochloride is then added, and the reaction is heated.
-
After cooling, the methanol is distilled off, and an acidic workup is performed to precipitate the product.
-
The crude product is filtered, washed, and dried to obtain 5-(4-bromophenyl)pyrimidine-4,6-diol.
Step 3: Chlorination to this compound
-
5-(4-Bromophenyl)pyrimidine-4,6-diol (53.4g, 0.2mol) is slowly added to phosphorus oxychloride (POCl₃, 427mL) and the mixture is refluxed for 8 hours.[2]
-
After the reaction is complete, the excess POCl₃ is distilled off under reduced pressure.[2]
-
The residue is then carefully poured into ice water.[2]
-
The pH of the solution is adjusted to 9-10 using a suitable base, such as potassium carbonate, to precipitate the final product.[2]
-
The resulting solid is filtered, washed with water, and dried under reduced pressure to yield this compound as a white solid.[2]
Biological Activity and Applications
The primary application of this compound is as a key intermediate in the synthesis of Macitentan.[1][2][3] Macitentan is a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. The structural features of this compound, particularly the reactive chloro-substituents on the pyrimidine (B1678525) ring, allow for its further elaboration into the complex structure of Macitentan through coupling reactions.[3] It is also used in the synthesis of other novel pyrimidine analogs through reactions like the Suzuki cross-coupling.
Safety and Handling
This compound is classified with the GHS07 pictogram, indicating that it can be a skin and eye irritant.[8]
-
Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Precautionary Statements :
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
-
It is also noted to be light-sensitive and should be stored in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] Standard laboratory safety protocols should be strictly followed when handling this compound.
Conclusion
This technical guide has summarized the key physicochemical properties, a detailed synthesis protocol, and essential safety information for this compound. The data presented here is intended to support researchers, scientists, and drug development professionals in their work with this important chemical intermediate. A comprehensive understanding of these properties is fundamental for its efficient and safe use in the synthesis of pharmaceuticals and other advanced chemical entities.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 146533-41-7 [chemicalbook.com]
- 3. This compound | Pharmaceutical Intermediate | 146533-41-7 - PHMO [phmo.com]
- 4. This compound | C10H5BrCl2N2 | CID 19735262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. labsolu.ca [labsolu.ca]
An In-depth Technical Guide to 5-(4-Bromophenyl)-4,6-dichloropyrimidine (CAS No. 146533-41-7)
This technical guide provides a comprehensive overview of 5-(4-Bromophenyl)-4,6-dichloropyrimidine, a key chemical intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the compound's chemical and physical properties, provides a detailed synthesis protocol, and discusses its primary applications, with a focus on its role in the development of the dual endothelin receptor antagonist, Macitentan.
Compound Identification and Properties
This compound is a halogenated heterocyclic compound that serves as a crucial building block in organic synthesis.[1] Its structure, featuring a pyrimidine (B1678525) core with two chlorine substituents and a bromophenyl group, makes it a versatile precursor for creating more complex molecules.[2]
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 146533-41-7 | [2] |
| Molecular Formula | C₁₀H₅BrCl₂N₂ | [2][3] |
| Molecular Weight | 303.97 g/mol | [2][3] |
| IUPAC Name | This compound | [3] |
| Appearance | White to light yellow powder or crystal | [2][4] |
| Melting Point | 98-102 °C / 101-102 °C | [2][4][5][6] |
| Purity | ≥ 98% (GC) | [2] |
| Boiling Point (Predicted) | 368.7 ± 42.0 °C at 760 mmHg | [7][8] |
| Density (Predicted) | 1.677 ± 0.06 g/cm³ | [7] |
| Solubility | Slightly soluble in Chloroform and DMSO | [7] |
| Storage Conditions | Store at room temperature, recommended in a cool, dark place under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C. |[2][7][9] |
Table 2: Spectroscopic Data
| Spectrum Type | Data | Source(s) |
|---|---|---|
| Mass Spectrometry (MS) | m/z: 302 [M+H]⁺ | [5][6][10] |
| ¹H-NMR (300 MHz, DMSO-d₆) | δ 8.96 (s, 1H, Ar-H), 7.72 (d, J = 8.5 Hz, 2H, Ar-H), 7.39 (d, J = 8.5 Hz, 2H, Ar-H) |[5][6][10] |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that has been optimized for yield and purity.[5][10][11] The most common route starts from commercially available methyl 2-(4-bromophenyl) acetate (B1210297) and proceeds through the formation of key intermediates.[10][11] A patent also describes a method starting from p-bromophenylacetic acid.[12]
A critical step in many synthesis routes is the chlorination of 5-(4-Bromophenyl)pyrimidine-4,6-diol using a chlorinating agent like phosphorus oxychloride (POCl₃).[4][5][6]
Detailed Synthesis Workflow
The following diagram outlines the key steps in a widely cited synthesis route.
Experimental Protocol: Chlorination Step
This protocol details the conversion of 5-(4-Bromophenyl)pyrimidine-4,6-diol to the final product.
-
Reaction Setup: Slowly add 5-(4-Bromophenyl)pyrimidine-4,6-diol (e.g., 53.4 g, 0.2 mol) to phosphorus oxychloride (POCl₃) (e.g., 427 mL) in a suitable reaction vessel equipped with a reflux condenser.[5][6]
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for approximately 8 hours.[5][6] Monitor the reaction's completion using an appropriate method, such as HPLC.
-
Removal of Reagent: After the reaction is complete, distill off the excess POCl₃ under reduced pressure.[5][6]
-
Quenching: Carefully pour the resulting black viscous residue into ice water (e.g., 1000 mL).[5][6]
-
Neutralization: Adjust the pH of the solution to between 9 and 10 using a base, such as potassium carbonate.[5][6] This will cause the product to precipitate.
-
Isolation and Purification: Filter the precipitated solid. Wash the solid thoroughly with water until the filtrate is neutral (pH ~7).[8]
-
Drying: Dry the purified solid under reduced pressure to yield this compound as a white solid.[5][6] An example yield reported for this step is 86.5%.[5]
Applications in Drug Development
The primary and most significant application of this compound is its role as a key starting material in the synthesis of Macitentan .[4][6][7][13]
-
Macitentan: An orally active, potent dual endothelin receptor antagonist.[6][7][13] It is used for the treatment of pulmonary arterial hypertension (PAH).[4][7][13][14] The synthesis of Macitentan involves reacting the dichloropyrimidine intermediate with other building blocks to construct the final complex drug molecule.[15]
Beyond Macitentan, the compound's reactive dichloropyrimidine and bromophenyl groups make it a versatile building block for creating a library of new chemical entities.[4] It has potential applications in the development of:
-
Antiviral and anticancer agents[2]
-
Agrochemicals, such as herbicides or fungicides[2]
-
Advanced materials, including polymers and coatings[2]
Biological Context: Endothelin Receptor Antagonism
To understand the significance of this compound, it is crucial to understand the mechanism of its principal derivative, Macitentan. Macitentan targets the endothelin signaling pathway, which plays a critical role in vasoconstriction and cell proliferation.
In pathological conditions like pulmonary arterial hypertension, the endothelin system is overactive. Endothelin-1 (ET-1) binds to its receptors (ETₐ and ETₑ) on smooth muscle cells, leading to vasoconstriction and vascular remodeling. Macitentan acts as a dual antagonist, blocking both ETₐ and ETₑ receptors and thereby mitigating these harmful effects.
The diagram below illustrates the simplified signaling pathway inhibited by Macitentan.
Safety and Handling
According to aggregated GHS data, this compound may cause skin and serious eye irritation.[3][8] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this compound. It should be used in a well-ventilated area. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
References
- 1. CAS 146533-41-7: this compound [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C10H5BrCl2N2 | CID 19735262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 146533-41-7 [chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. echemi.com [echemi.com]
- 9. This compound | 146533-41-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. atlantis-press.com [atlantis-press.com]
- 11. Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine | Atlantis Press [atlantis-press.com]
- 12. US10556871B1 - Method for preparing this compound - Google Patents [patents.google.com]
- 13. This compound | Pharmaceutical Intermediate | 146533-41-7 - PHMO [phmo.com]
- 14. innospk.com [innospk.com]
- 15. pubs.acs.org [pubs.acs.org]
Structure Elucidation of 5-(4-Bromophenyl)-4,6-dichloropyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 5-(4-Bromophenyl)-4,6-dichloropyrimidine, a key intermediate in the synthesis of various pharmacologically active compounds. This document details the application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, to unequivocally confirm the chemical structure of this compound. Detailed experimental protocols and data interpretation are provided to assist researchers in the characterization of this and similar heterocyclic molecules.
Introduction
This compound (CAS No. 146533-41-7) is a pivotal building block in medicinal chemistry, notably as a precursor in the synthesis of Macitentan, a dual endothelin receptor antagonist.[1] The precise molecular structure and purity of this intermediate are critical for the successful synthesis of the final active pharmaceutical ingredient. Therefore, a thorough structural characterization using a combination of analytical techniques is imperative. This guide outlines the systematic approach to the structure elucidation of this compound, presenting the expected data from various spectroscopic methods.
Synthesis and Physicochemical Properties
This compound is typically synthesized from commercially available starting materials such as methyl 2-(4-bromophenyl) acetate (B1210297) in a multi-step process.[2][3] A common synthetic route is illustrated in the workflow diagram below.
Caption: Synthetic pathway for this compound.
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 146533-41-7 | [4] |
| Molecular Formula | C₁₀H₅BrCl₂N₂ | [4] |
| Molecular Weight | 303.97 g/mol | [4] |
| Appearance | White to light yellow powder | [1] |
| Melting Point | 98-102 °C | [1] |
Spectroscopic Data for Structure Elucidation
The confirmation of the chemical structure of this compound is achieved through the combined analysis of data from various spectroscopic techniques. The logical workflow for this process is depicted below.
Caption: Logical workflow for spectroscopic structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms.
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |
| Ar-H (pyrimidine) | 8.96 | s | - | [3][5] |
| Ar-H (bromophenyl) | 7.72 | d | 8.5 | [3][5] |
| Ar-H (bromophenyl) | 7.39 | d | 8.5 | [3][5] |
Interpretation:
-
The singlet at 8.96 ppm corresponds to the lone proton on the pyrimidine (B1678525) ring.
-
The two doublets at 7.72 and 7.39 ppm are characteristic of a para-substituted benzene (B151609) ring, confirming the presence of the 4-bromophenyl group.
| Carbon | Predicted Chemical Shift (δ) ppm |
| C=N (pyrimidine) | ~160-165 |
| C-Cl (pyrimidine) | ~155-160 |
| C-Br (bromophenyl) | ~120-125 |
| C-H (bromophenyl) | ~128-132 |
| C-C (pyrimidine-bromophenyl) | ~130-135 |
| C-H (pyrimidine) | ~140-145 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.
| Parameter | Value | Reference |
| Ionization Mode | Electrospray Ionization (ESI) | [3] |
| [M+H]⁺ | 302 | [3][5] |
Interpretation: The observed [M+H]⁺ peak at m/z 302 is consistent with the calculated molecular weight of 303.97 g/mol for the molecular formula C₁₀H₅BrCl₂N₂. The characteristic isotopic pattern for one bromine and two chlorine atoms would be expected, providing further confirmation of the elemental composition. A proposed fragmentation pathway would involve the loss of chlorine and bromine radicals, as well as cleavage of the pyrimidine ring.
Infrared (IR) Spectroscopy
Although a specific IR spectrum for this compound is not published, the expected characteristic absorption bands can be predicted based on its functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C-H stretch (aromatic) | 3000-3100 |
| C=C stretch (aromatic ring) | 1450-1600 |
| C=N stretch (pyrimidine ring) | 1570-1620 |
| C-Cl stretch | 600-800 |
| C-Br stretch | 500-600 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
Instrument Parameters (General):
-
Spectrometer: 300 MHz or higher
-
¹H NMR:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 s
-
Relaxation delay: 1-2 s
-
Number of scans: 16-64
-
-
¹³C NMR:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 s
-
Relaxation delay: 2-5 s
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
Instrument Parameters (ESI):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 100-150 °C
-
Desolvation Temperature: 250-350 °C
-
Mass Range: m/z 50-500
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺).
-
Analyze the isotopic pattern to confirm the presence of bromine and chlorine.
-
If fragmentation data is acquired (MS/MS), propose fragmentation pathways based on the observed daughter ions.
Infrared (IR) Spectroscopy
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Data Analysis:
-
Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Compare the obtained spectrum with reference spectra of similar compounds if available.
Conclusion
The structural elucidation of this compound is reliably achieved through a synergistic application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. The combined data from these techniques provide unambiguous evidence for the molecular formula, connectivity, and functional groups present in the molecule. The detailed protocols and expected spectral data presented in this guide serve as a valuable resource for researchers involved in the synthesis and characterization of this important pharmaceutical intermediate and related heterocyclic compounds. While X-ray crystallographic data would provide the ultimate confirmation of the three-dimensional structure, it is not currently publicly available for this specific compound.
References
Nuclear Magnetic Resonance (NMR) Analysis of 5-(4-Bromophenyl)-4,6-dichloropyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for the key chemical intermediate, 5-(4-Bromophenyl)-4,6-dichloropyrimidine. This document details experimental protocols for NMR data acquisition and presents the available spectral data in a clear, tabular format for ease of reference and comparison. The logical relationships in the NMR analysis are further elucidated through a custom-generated diagram.
¹H and ¹³C NMR Spectral Data
The following tables summarize the reported ¹H NMR spectral data and the expected ¹³C NMR chemical shifts for this compound.
Table 1: ¹H NMR Data for this compound
| Signal | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Ar-H | 8.96 | Singlet (s) | - | H-2 (Pyrimidine ring) |
| Ar-H | 7.72 | Doublet (d) | 8.5 | H-2', H-6' (Bromophenyl ring) |
| Ar-H | 7.39 | Doublet (d) | 8.5 | H-3', H-5' (Bromophenyl ring) |
Solvent: DMSO-d₆, Instrument Frequency: 300 MHz[1]
Table 2: Predicted ¹³C NMR Data for this compound
Experimental ¹³C NMR data for the full molecule was not available in the surveyed literature. The following are predicted chemical shifts based on the analysis of 4,6-dichloropyrimidine (B16783) and typical values for a 4-bromophenyl substituent.
| Atom | Predicted Chemical Shift (δ) ppm | Notes |
| C-2 | ~160 | Based on data for 4,6-dichloropyrimidine. |
| C-4, C-6 | ~161 | Based on data for 4,6-dichloropyrimidine. |
| C-5 | ~120 | |
| C-1' | ~135 | Quaternary carbon attached to the pyrimidine (B1678525) ring. |
| C-2', C-6' | ~132 | Carbons ortho to the bromine atom. |
| C-3', C-5' | ~130 | Carbons meta to the bromine atom. |
| C-4' | ~124 | Carbon bearing the bromine atom. |
Experimental Protocols for NMR Spectroscopy
The following outlines a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound sample.
-
Solvent Addition: Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent should ensure good solubility and minimize signal overlap with the analyte.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a standard 5 mm NMR tube, ensuring no solid particles are transferred. The final sample height in the tube should be approximately 4-5 cm.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Instrument Parameters
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 300 or 400 MHz spectrometer.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Spectral Width: A range covering 0-10 ppm is usually sufficient.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Spectral Width: A range of 0-200 ppm is generally appropriate for most organic compounds.
Structural and NMR Correlation Diagram
The following diagram illustrates the chemical structure of this compound and highlights the key nuclei for NMR analysis.
Caption: Workflow of NMR analysis for the target molecule.
References
Mass Spectrometry Analysis of 5-(4-Bromophenyl)-4,6-dichloropyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-(4-Bromophenyl)-4,6-dichloropyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds, including the endothelin receptor antagonist, Macitentan. This document outlines detailed experimental protocols, predicted fragmentation patterns, and relevant biological context to support research and development activities.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural characterization is crucial for ensuring the quality and purity of synthetic intermediates and final active pharmaceutical ingredients. Mass spectrometry is a powerful analytical technique for confirming the molecular weight and elucidating the structure of such molecules through fragmentation analysis. This guide details the expected mass spectral behavior of this compound under both soft and hard ionization techniques.
Predicted Mass Spectrometry Data
The mass spectrometric analysis of this compound is expected to yield characteristic data based on its isotopic composition and structural features. The presence of bromine (isotopes 79Br and 81Br in an approximate 1:1 ratio) and chlorine (isotopes 35Cl and 37Cl in an approximate 3:1 ratio) will result in a distinctive isotopic pattern for the molecular ion and any halogen-containing fragments.
Molecular Ion
Under soft ionization techniques such as Electrospray Ionization (ESI), the compound is expected to be observed primarily as a protonated molecule, [M+H]+.
| Ion | Calculated m/z (Monoisotopic) | Expected Isotopic Pattern |
| [M+H]+ | 300.9201 | A complex isotopic cluster due to the presence of one bromine and two chlorine atoms. The most abundant peaks will be at m/z 301, 303, 305, and 307. |
Note: The observation of [M+H]+ at m/z 302 has been reported, which corresponds to the nominal mass of the protonated molecule.
Predicted Fragmentation Pattern (Electron Ionization)
Under Electron Ionization (EI), a hard ionization technique, this compound is expected to undergo significant fragmentation. The predicted fragmentation pathways are based on the known fragmentation of halogenated aromatic compounds and pyrimidine (B1678525) derivatives. The following table summarizes the major predicted fragments.
| m/z (Proposed) | Proposed Fragment Ion | Proposed Neutral Loss |
| 299/301/303 | [M]•+ | - |
| 264/266/268 | [M-Cl]+ | •Cl |
| 220/222 | [M-Br]+ | •Br |
| 185 | [M-Br-Cl]+ | •Br, •Cl |
| 154 | [C10H5N2]+ | •Br, 2x •Cl |
| 150 | [M-Br-Cl-HCN]+ | •Br, •Cl, HCN |
| 127 | [C6H4N]+ | C4HCl2N |
| 76 | [C6H4]+ | C4HBrCl2N2 |
Experimental Protocols
The following are detailed methodologies for the mass spectrometric analysis of this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol is suitable for the accurate mass determination and confirmation of the molecular weight of the title compound.
1. Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
2. Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Ionization Mode: Positive ion electrospray (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 300 - 400 °C.
-
Nebulizer Gas (Nitrogen) Flow: 5 - 10 L/min.
-
Drying Gas (Nitrogen) Flow: 8 - 12 L/min.
-
Mass Range: m/z 100 - 500.
-
Data Acquisition: Full scan mode. For fragmentation data, tandem MS (MS/MS) can be performed by selecting the precursor ion (e.g., m/z 301) and applying collision-induced dissociation (CID) with a collision energy of 10-30 eV.
3. Data Analysis:
-
Analyze the resulting spectrum for the presence of the [M+H]+ ion and its characteristic isotopic pattern.
-
If high-resolution data is acquired, calculate the elemental composition to confirm the molecular formula.
Electron Ionization Mass Spectrometry (EI-MS)
This protocol is designed for obtaining detailed structural information through fragmentation analysis. This method is often coupled with Gas Chromatography (GC) for sample introduction.
1. Sample Preparation:
-
Prepare a dilute solution of the compound (10-100 µg/mL) in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
3. Mass Spectrometer (EI) Parameters:
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40 - 400.
-
Scan Rate: 2 scans/second.
4. Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from the peak and identify the molecular ion (if present) and major fragment ions.
-
Interpret the fragmentation pattern to deduce the structure of the molecule.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometry analysis of a small molecule like this compound.
Caption: General workflow for mass spectrometry analysis.
Predicted Fragmentation Pathway of this compound
The following diagram illustrates the predicted fragmentation pathway of the target compound under electron ionization.
Caption: Predicted EI fragmentation of the title compound.
Endothelin Receptor Signaling Pathway
As this compound is a precursor to an endothelin receptor antagonist, understanding the signaling pathway is relevant.
Caption: Simplified endothelin receptor signaling pathway.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. The detailed protocols and predicted fragmentation data serve as a valuable resource for researchers in the pharmaceutical and chemical industries. Accurate mass determination and structural elucidation through these methods are essential for quality control and the advancement of drug discovery programs.
Technical Guide: Solubility Profile of 5-(4-Bromophenyl)-4,6-dichloropyrimidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 5-(4-Bromophenyl)-4,6-dichloropyrimidine, a key intermediate in the synthesis of the dual endothelin receptor antagonist, Macitentan. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility insights derived from synthetic and purification processes. Furthermore, it offers a detailed, generalized experimental protocol for the quantitative determination of its solubility. This guide also visualizes the experimental workflow and the key factors influencing the solubility of organic compounds, aiming to equip researchers with the necessary tools to conduct their own solubility studies.
Introduction
This compound is a crucial building block in the pharmaceutical industry, particularly for the synthesis of Macitentan. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and ensuring efficient and scalable manufacturing processes. This guide addresses the current knowledge gap in the quantitative solubility data of this compound and provides a practical framework for its determination.
Qualitative Solubility Profile
Based on available literature concerning the synthesis and purification of this compound, a qualitative solubility profile can be inferred:
-
Toluene : Used as a solvent during the synthesis, indicating that the compound is soluble in toluene, likely at elevated temperatures.
-
Ethanol-Acetone Mixtures : The compound can be recrystallized from an ethanol-acetone (5:2) mixture, which suggests good solubility in this mixed solvent system, particularly at higher temperatures, and lower solubility at room temperature, allowing for crystallization upon cooling.
-
Methanol : Employed in preceding synthetic steps, suggesting potential solubility.
-
Cyclohexane : Used as a washing solvent for the crude product, indicating poor solubility.
-
Water : The crude product is washed with water, signifying very low solubility in aqueous media.
This qualitative assessment is summarized in the table below.
| Solvent/System | Inferred Solubility | Rationale from Literature |
| Toluene | Soluble | Used as a reaction solvent in synthesis. |
| Ethanol-Acetone | Soluble (especially when heated) | Used for recrystallization. |
| Methanol | Likely Soluble | Used in synthetic precursors. |
| Cyclohexane | Poorly Soluble | Used as a washing agent for the solid product. |
| Water | Poorly Soluble | Used for washing the solid product. |
Experimental Protocol for Quantitative Solubility Determination: Isothermal Equilibrium Method
To obtain precise, quantitative solubility data, a standardized experimental method is required. The isothermal equilibrium (shake-flask) method is a reliable technique for determining the thermodynamic solubility of a compound.
Materials and Equipment
-
This compound (pure solid)
-
Selected organic solvents (e.g., toluene, ethanol, acetone, methanol, cyclohexane, etc.)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker or water bath with agitation capabilities
-
Calibrated thermometer
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions :
-
Add an excess amount of solid this compound to a series of vials, ensuring a sufficient amount of undissolved solid remains at equilibrium.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration :
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium may vary and should be determined by taking measurements at different time points until the concentration of the solute in the solution remains constant.[1][2]
-
-
Sample Collection and Preparation :
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis :
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations of the compound in the respective solvent.
-
-
Calculation of Solubility :
-
Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mole fraction.
-
-
Temperature Dependence :
-
Repeat the entire procedure at different temperatures (e.g., 10 °C, 25 °C, 40 °C) to determine the temperature dependence of the solubility.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Factors Influencing Solubility
Caption: Key factors influencing the solubility of an organic compound.
Conclusion
References
An In-depth Technical Guide to the Reactivity of C-Cl Bonds in 5-(4-Bromophenyl)-4,6-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the carbon-chlorine (C-Cl) bonds in 5-(4-bromophenyl)-4,6-dichloropyrimidine, a key intermediate in the synthesis of various biologically active compounds, most notably the dual endothelin receptor antagonist, Macitentan (B1675890).[1][2] This document details the regioselectivity of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions at the C4 and C6 positions of the pyrimidine (B1678525) ring. Quantitative data from the literature is summarized in structured tables, and detailed experimental protocols for key transformations are provided. Furthermore, this guide includes mandatory visualizations of relevant signaling pathways and experimental workflows, generated using Graphviz (DOT language), to facilitate a deeper understanding of the application of this versatile chemical scaffold in drug discovery.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its utility as a versatile building block. The pyrimidine core is a prevalent motif in numerous FDA-approved drugs, particularly in the area of kinase inhibitors.[3] The presence of two reactive chlorine atoms at the C4 and C6 positions, a bromine atom on the phenyl ring for further diversification, and the steric and electronic influence of the 5-aryl substituent make this molecule a highly valuable scaffold for the synthesis of compound libraries for drug discovery.
The reactivity of the C-Cl bonds is paramount to the synthetic utility of this intermediate. The electron-deficient nature of the pyrimidine ring, a consequence of the two nitrogen atoms, renders the chlorine atoms susceptible to nucleophilic attack. Generally, in 4,6-dichloropyrimidines, the C4 and C6 positions are the most reactive sites for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[4] This guide will delve into the nuances of this reactivity, with a focus on regioselectivity and the factors that govern it.
Reactivity of the C-Cl Bonds
The two chlorine atoms at the C4 and C6 positions of this compound exhibit differential reactivity, which can be exploited for the sequential introduction of various functional groups. This differential reactivity is primarily governed by the electronic effects of the pyrimidine nitrogens and the steric hindrance imposed by the 5-(4-bromophenyl) group.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a fundamental transformation for the functionalization of this compound. The electron-withdrawing nature of the pyrimidine ring facilitates the attack of nucleophiles on the electron-deficient carbon atoms bearing the chlorine leaving groups.
The synthesis of Macitentan provides a clear example of the sequential and regioselective nature of SNAr on this substrate. In the first step, one of the chlorine atoms is displaced by the potassium salt of N-propylsulfamide.[5] This is followed by the substitution of the remaining chlorine atom by ethylene (B1197577) glycol in the presence of a strong base.[2][5] This stepwise substitution indicates that the introduction of the first substituent modulates the reactivity of the second chlorine atom, allowing for controlled synthesis of unsymmetrically disubstituted pyrimidines.
Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference(s) |
| N-Propylsulfamide potassium salt | DMSO, 25-30°C, 5-6 h | N-(5-(4-Bromophenyl)-6-chloropyrimidin-4-yl)-N'-propylsulfamide | Not explicitly stated, but part of a multi-step synthesis | [2][5] |
| Ethylene glycol | Potassium tert-butoxide, Ethylene glycol, 100-105°C, 12-14 h | N-(5-(4-Bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl)-N'-propylsulfamide | 70-90 (for the alcohol formation step) | [1][2][5] |
| Adamantylalkylamines | Varies | Mono-aminated product | 60-95 | [6] |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C-Cl bonds in this compound can participate in various coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The C-Br bond on the phenyl ring offers an additional site for orthogonal functionalization.
While the primary focus of this guide is the C-Cl bond reactivity, it is noteworthy that the C-Br bond of this compound readily undergoes Suzuki-Miyaura coupling. This reaction is typically performed prior to the substitution of the less reactive C-Cl bonds.
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. This reaction is particularly useful for the introduction of a wide range of primary and secondary amines at the C4 and C6 positions of the pyrimidine ring. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and regioselectivity.[7][8] For dichloropyrimidines, careful optimization is often required to favor mono-amination over di-substitution.[9]
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst/Ligand/Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference(s) |
| Buchwald-Hartwig | Primary/Secondary Amines | Pd(OAc)₂/dppb, LiHMDS | THF | 0 | Mono-aminated (C4) | High | [4] |
| Buchwald-Hartwig | Adamantane-containing amines | Pd₂(dba)₃/DavePhos, Cs₂CO₃ | Toluene | 110 | Unsymmetrical di-aminated | 40-46 | [6] |
| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂/CuI, Et₃N | DMF | Room Temp | Alkynylpyrimidine | Good | [10][11] |
Experimental Protocols
Synthesis of N-(5-(4-Bromophenyl)-6-chloropyrimidin-4-yl)-N'-propylsulfamide (Mono-substitution)
This protocol is adapted from the synthesis of Macitentan.[2][5]
-
Reagents: this compound, N-Propylsulfamide, Potassium tert-butoxide, Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
To a solution of N-propylsulfamide in DMSO, add potassium tert-butoxide and stir the mixture at room temperature for 30 minutes to form the potassium salt in situ.[5]
-
Add this compound to the reaction mixture.
-
Stir the contents for 5-6 hours at 25-30°C.[5]
-
Upon completion (monitored by TLC or LC-MS), quench the reaction by adding water.
-
The precipitated solid is filtered, washed with water, and dried under vacuum to yield the desired mono-substituted product.
-
General Protocol for Buchwald-Hartwig Amination
This is a general procedure that may require optimization for specific substrates.[4][9]
-
Reagents: this compound, Amine, Palladium(II) acetate (B1210297) (Pd(OAc)₂), 1,4-Bis(diphenylphosphino)butane (dppb) or other suitable phosphine (B1218219) ligand, Lithium bis(trimethylsilyl)amide (LiHMDS) or another strong base, Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., Argon), prepare the catalyst by dissolving Pd(OAc)₂ and the phosphine ligand in anhydrous THF.
-
In a separate flask, dissolve this compound and the amine in anhydrous THF.
-
Cool the substrate solution to 0°C and add the base (e.g., LiHMDS).
-
Add the catalyst solution to the substrate mixture.
-
Allow the reaction to proceed at 0°C to room temperature, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
General Protocol for Sonogashira Coupling
This is a general procedure for the coupling of terminal alkynes with aryl chlorides.[10][11]
-
Reagents: this compound (or a mono-substituted derivative), Terminal alkyne, Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), Copper(I) iodide (CuI), Triethylamine (Et₃N), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF and triethylamine.
-
Add the terminal alkyne to the mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualization of Signaling Pathways and Workflows
Derivatives of this compound are of significant interest as kinase inhibitors. The following diagrams illustrate a relevant signaling pathway and a general workflow for the discovery of such inhibitors.
Caption: EGFR signaling pathway and the inhibitory action of a pyrimidine derivative.
Caption: Drug discovery workflow for kinase inhibitors from the pyrimidine scaffold.
Conclusion
This compound is a highly valuable and versatile intermediate in medicinal chemistry. The differential reactivity of its two C-Cl bonds at the C4 and C6 positions allows for the controlled and sequential introduction of a variety of functional groups through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This enables the synthesis of diverse libraries of compounds for drug discovery, particularly in the field of kinase inhibitors. A thorough understanding of the factors governing the regioselectivity of these reactions is crucial for the efficient design and synthesis of novel therapeutic agents. The experimental protocols and workflows provided in this guide serve as a practical resource for researchers in this field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]
- 6. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
The Versatile Scaffold: 5-(4-Bromophenyl)-4,6-dichloropyrimidine in Medicinal Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-(4-Bromophenyl)-4,6-dichloropyrimidine is a key heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern, featuring a bromophenyl group at the 5-position and reactive chlorine atoms at the 4- and 6-positions, provides a versatile platform for the synthesis of a wide array of biologically active molecules. While its most prominent role is as a crucial intermediate in the synthesis of the dual endothelin receptor antagonist, Macitentan, the inherent reactivity of this scaffold lends itself to the development of a diverse range of therapeutic agents, particularly in the fields of oncology and kinase inhibition. This technical guide delves into the synthesis, reactivity, and medicinal chemistry applications of this compound, providing detailed experimental protocols and insights into its potential for drug discovery.
Introduction
The pyrimidine (B1678525) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of physicochemical properties and biological activity. This compound (CAS No. 146533-41-7) has emerged as a particularly valuable starting material due to its trifunctional nature, which enables selective and sequential modifications. The two chlorine atoms can be displaced by various nucleophiles, while the bromophenyl moiety can participate in cross-coupling reactions, offering a multitude of avenues for structural diversification.
Synthesis of the Core Scaffold
The synthesis of this compound is well-documented and typically involves a multi-step process starting from commercially available materials. A common route is outlined below.[1][2]
Synthetic Workflow
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Esterification of p-Bromophenylacetic acid To a solution of 4-bromophenylacetic acid in methanol, slowly add thionyl chloride at 0-5 °C. Allow the reaction to warm to room temperature and stir for 3 hours. Remove the solvent under reduced pressure to obtain methyl p-bromophenylacetate.[3]
Step 2: Synthesis of Dimethyl 2-(4-bromophenyl)malonate To a solution of sodium methoxide (B1231860) in methanol, add methyl p-bromophenylacetate and dimethyl carbonate. Heat the mixture to reflux for several hours. After cooling, neutralize the reaction and extract the product with an organic solvent. Purify the crude product to yield dimethyl 2-(4-bromophenyl)malonate.
Step 3: Cyclization to 5-(4-Bromophenyl)pyrimidine-4,6-diol React dimethyl 2-(4-bromophenyl)malonate with formamidine (B1211174) hydrochloride in the presence of a base such as sodium methoxide in methanol. Heat the mixture to reflux. After the reaction is complete, acidify the mixture to precipitate the product, which is then filtered and dried to give 5-(4-bromophenyl)pyrimidine-4,6-diol.[1]
Step 4: Chlorination to this compound Suspend 5-(4-bromophenyl)pyrimidine-4,6-diol in phosphorus oxychloride (POCl₃) and heat to reflux for 8 hours. After cooling, pour the reaction mixture onto ice water and neutralize with a base like potassium carbonate to precipitate the final product. Filter the solid, wash with water, and dry to obtain this compound.[4][5]
Reactivity and Medicinal Chemistry Applications
The two chlorine atoms at the 4- and 6-positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom on the phenyl ring is amenable to palladium-catalyzed cross-coupling reactions. This differential reactivity allows for the selective introduction of various functionalities.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms can be sequentially displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This is a key strategy in the synthesis of Macitentan and other derivatives.[3]
Palladium-Catalyzed Cross-Coupling Reactions
The bromophenyl group can be functionalized using reactions such as the Suzuki-Miyaura coupling to introduce new aryl or heteroaryl groups. This allows for the exploration of structure-activity relationships (SAR) by modifying the phenyl ring.
Application in the Synthesis of Macitentan
The most prominent application of this compound is as a key intermediate in the synthesis of Macitentan, an orally active dual endothelin receptor (ETA and ETB) antagonist used for the treatment of pulmonary arterial hypertension.[3][6] The synthesis involves a sequential SNAr reaction.
Caption: Key steps in the synthesis of Macitentan from the core scaffold.
Potential as a Scaffold for Kinase Inhibitors and Anticancer Agents
The pyrimidine core is a well-established scaffold for the development of kinase inhibitors due to its ability to mimic the adenine (B156593) base of ATP and form hydrogen bonds within the kinase hinge region. The 5-(4-bromophenyl) group can be directed towards the solvent-exposed region of the ATP-binding pocket, allowing for modifications to enhance potency and selectivity. The reactive chlorine atoms provide attachment points for various side chains that can interact with other regions of the kinase.
While specific quantitative data for a broad range of kinase inhibitors derived directly from this compound is not extensively available in the public domain, the general principles of pyrimidine-based kinase inhibitor design are applicable.
Table 1: Representative Biological Activities of Substituted Pyrimidines (Illustrative)
| Compound Class | Target Kinase | IC50 / Ki (nM) | Reference |
|---|---|---|---|
| 2,4-Diaminopyrimidines | Aurora Kinase A | 1 - 100 | General literature |
| 4-Anilino-pyrimidines | EGFR | 10 - 500 | General literature |
| Pyrido[2,3-d]pyrimidines | PIM-1 | 10 - 50 | General literature |
Note: This table is illustrative and does not represent compounds directly synthesized from this compound, but rather showcases the potential of the pyrimidine scaffold.
References
5-(4-Bromophenyl)-4,6-dichloropyrimidine: A Comprehensive Technical Guide for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(4-Bromophenyl)-4,6-dichloropyrimidine stands as a pivotal building block in modern organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its trifunctional nature, featuring two reactive chlorine atoms and a versatile bromophenyl group, allows for sequential and site-selective modifications, making it an ideal scaffold for the construction of complex molecular architectures. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and diverse reactivity, with a focus on its application in the development of pharmaceuticals, most notably as a key intermediate in the synthesis of the endothelin receptor antagonist, Macitentan. Detailed experimental protocols for its synthesis and key cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings, are presented alongside quantitative data to facilitate its practical application in the laboratory.
Physicochemical Properties
This compound is a white to off-white crystalline powder. A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 146533-41-7 | [1] |
| Molecular Formula | C₁₀H₅BrCl₂N₂ | [1] |
| Molecular Weight | 303.97 g/mol | [1][2] |
| Melting Point | 101-102 °C | [3] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Soluble in organic solvents such as toluene (B28343) and DMSO. | [1] |
Synthesis of this compound
The most common and optimized synthesis of this compound is a multi-step process commencing from commercially available starting materials.[3][4][5] The synthetic workflow is outlined below.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis from 5-(4-Bromophenyl)pyrimidine-4,6-diol
This protocol details the final chlorination step, which is critical for introducing the reactive chloro-substituents.
Materials:
-
5-(4-Bromophenyl)pyrimidine-4,6-diol
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
N,N-dimethylaniline
-
Ice water
-
Potassium carbonate
Procedure:
-
To a 3 L three-necked flask, add 200 g of 5-(4-Bromophenyl)pyrimidine-4,6-diol, 300 g of toluene, and 180 g of N,N-dimethylaniline.
-
Mechanically stir the mixture and add 230 g of phosphorus oxychloride dropwise at 30 °C.
-
After the addition is complete, raise the temperature to 55 °C.
-
Once the solid has completely dissolved, increase the temperature to 100 °C and maintain the reaction for 4 hours.
-
Cool the reaction mixture to 25 °C.
-
In a separate vessel, mix 450 g of water with 500 g of toluene and cool to 25 °C with stirring.
-
Slowly add the reaction mixture to the cooled water-toluene mixture, maintaining the temperature at 30 °C.
-
Stir the resulting mixture at 30 °C for 1 hour, then allow the layers to separate.
-
Extract the aqueous phase multiple times with toluene.
-
Combine all organic phases and concentrate under reduced pressure.
-
Add ethanol (B145695) to the residue and stir the mixture at 15 °C for 1.5 hours.
-
Collect the resulting solid by suction filtration and dry to yield this compound.[1]
Quantitative Data:
| Starting Material | Product | Yield | Purity (HPLC) |
|---|
| 5-(4-Bromophenyl)pyrimidine-4,6-diol | this compound | 86.0% | 99.93% |
Reactivity and Applications in Cross-Coupling Reactions
The two chlorine atoms on the pyrimidine ring and the bromine atom on the phenyl ring exhibit differential reactivity, enabling selective functionalization through various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the case of this compound, the reaction can be directed to either the C-Br bond or the C-Cl bonds depending on the reaction conditions. However, arylation at the bromophenyl moiety is commonly reported.[6]
Caption: Suzuki-Miyaura coupling of the core building block.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium phosphate (B84403) (K₃PO₄)
-
1,4-Dioxane
-
Distilled water
-
Ethyl acetate
Procedure:
-
To a Schlenk flask, add this compound (0.986 mmol) and Pd(PPh₃)₄ (5 mol%).
-
Add 6 mL of 1,4-dioxane and stir the mixture under an inert atmosphere for 30 minutes at room temperature.
-
Add phenylboronic acid (1.08 mmol), K₃PO₄ (1.972 mmol), and 1.5 mL of distilled water.
-
Reflux the reaction mixture at 70-80 °C for 18-22 hours.
-
After completion, cool the mixture to room temperature and add ethyl acetate.
-
Work up the reaction mixture to isolate the product.[6]
Quantitative Data for Suzuki-Miyaura Coupling with Various Boronic Acids: [6]
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 5-(Biphenyl-4-yl)-4,6-dichloropyrimidine | 60 |
| 4-Methoxyphenylboronic acid | 4,6-Dichloro-5-(4'-methoxybiphenyl-4-yl)pyrimidine | 75 |
| 4-Methylphenylboronic acid | 4,6-Dichloro-5-(4'-methylbiphenyl-4-yl)pyrimidine | 70 |
| Naphthalen-2-ylboronic acid | 4,6-Dichloro-5-(4-(naphthalen-2-yl)phenyl)pyrimidine | 65 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. While specific protocols for this compound are not extensively detailed in the literature, general procedures for the amination of halopyrimidines can be adapted. This reaction is crucial for introducing nitrogen-containing functional groups, which are prevalent in bioactive molecules.
Materials:
-
This compound
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., Xantphos)
-
Base (e.g., NaOt-Bu or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of the inert gas, add the base, this compound, and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, quench, and perform an appropriate workup and purification.[7]
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between sp² and sp hybridized carbon atoms, providing access to alkynyl-substituted pyrimidines. These motifs are valuable in medicinal chemistry and materials science.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous solvent, followed by the base.
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture (e.g., 60-80 °C) and monitor its progress.
-
After completion, perform an aqueous workup and purify the product by column chromatography.
Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of Macitentan, an orally active dual endothelin receptor antagonist for the treatment of pulmonary arterial hypertension.[8]
Macitentan and the Endothelin Receptor Signaling Pathway
Endothelin-1 (ET-1) is a potent vasoconstrictor that mediates its effects through two G protein-coupled receptors, endothelin receptor type A (ETₐ) and type B (ETₑ). The overactivation of this system contributes to the pathophysiology of pulmonary arterial hypertension. Macitentan acts as an antagonist at both receptors, thereby inhibiting the downstream signaling cascades that lead to vasoconstriction and cell proliferation.
Caption: Simplified endothelin receptor signaling pathway and the inhibitory action of Macitentan.
Other Bioactive Molecules
The versatile reactivity of this compound makes it a valuable scaffold for the synthesis of other classes of bioactive compounds, including kinase inhibitors. By sequentially replacing the chlorine and bromine atoms, diverse libraries of compounds can be generated for screening against various biological targets. For example, derivatives have been explored as non-nucleoside adenosine (B11128) kinase inhibitors.[3]
Applications in Materials Science
While the applications of this compound itself in materials science are not yet widely reported, related 5-aryl-4,6-dichloropyrimidine structures are being investigated for their potential in organic electronics. The pyrimidine core can act as an electron-accepting unit, and by attaching various electron-donating groups through cross-coupling reactions, molecules with tailored electronic and photophysical properties can be synthesized. These materials could find applications in organic light-emitting diodes (OLEDs) and as organic semiconductors.
Conclusion
This compound is a highly versatile and valuable building block for organic synthesis. Its well-defined reactivity allows for the strategic and selective introduction of various functional groups, making it an essential tool for drug discovery and the development of novel organic materials. The detailed synthetic protocols and reaction data provided in this guide aim to facilitate its broader application in both academic and industrial research settings. The continued exploration of its reactivity is expected to lead to the discovery of new therapeutic agents and advanced functional materials.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C10H5BrCl2N2 | CID 19735262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine | Atlantis Press [atlantis-press.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
The Emerging Therapeutic Potential of 5-(4-Bromophenyl)-4,6-dichloropyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active molecules, including several approved drugs. Among the vast landscape of pyrimidine-based compounds, derivatives of 5-(4-Bromophenyl)-4,6-dichloropyrimidine are gaining recognition as versatile intermediates and potential therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of these derivatives, tailored for professionals in drug discovery and development. While the parent compound is a well-established intermediate in the synthesis of the dual endothelin receptor antagonist Macitentan, this guide delves into the broader, albeit emerging, therapeutic potential of its derivatives, drawing on data from structurally related compounds to highlight promising areas of investigation.
Synthesis of the Core Scaffold
The foundational molecule, this compound, is typically synthesized from commercially available starting materials. A common synthetic route involves the transformation of 5-(4-Bromophenyl)pyrimidine-4,6-diol using a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. Subsequent neutralization and purification yield the desired dichloropyrimidine core, which serves as a versatile building block for further derivatization. The two chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups and the creation of diverse chemical libraries for biological screening.
Potential Biological Activities and Quantitative Data
Derivatives of this compound have shown potential in several therapeutic areas, most notably as anticancer, antimicrobial, and enzyme-inhibiting agents. While extensive research on a broad range of derivatives of this specific core is still emerging, data from structurally similar bromo-pyrimidine analogs provide valuable insights into their potential bioactivities.
Anticancer Activity
Numerous studies have highlighted the cytotoxic effects of pyrimidine derivatives against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases. The following table summarizes the anticancer activity of selected bromo-pyrimidine derivatives, demonstrating their potential as leads for novel oncology drugs.
Table 1: Anticancer Activity of Selected Bromo-Pyrimidine Derivatives
| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 5c | K562 | MTT | 0.08 | [1] |
| 5e | K562 | MTT | 0.09 | [1] |
| 6d | K562 | MTT | 0.11 | [1] |
| 6g | K562 | MTT | 0.09 | [1] |
| 6h | K562 | MTT | 0.12 | [1] |
| 9e | K562 | MTT | 0.15 | [2] |
| 9f | K562 | MTT | 0.18 | [2] |
| 10c | K562 | MTT | 0.13 | [2] |
Note: The compounds listed are 5-bromo-pyrimidine derivatives, structurally related to the core topic, and are presented to illustrate the potential anticancer activity of this class of compounds.
Antimicrobial Activity
The pyrimidine nucleus is also a key feature in many antimicrobial agents. Bromo-pyrimidine derivatives have been investigated for their activity against a range of bacterial and fungal pathogens. The mechanism of action can vary, from inhibiting essential enzymes to disrupting cell membrane integrity.
Table 2: Antimicrobial Activity of Selected Bromo-Pyrimidine Derivatives
| Compound ID | Microorganism | Assay | MIC (µg/mL) | Reference |
| 5a | S. aureus | Broth Dilution | 6.25 | [1] |
| 5c | S. aureus | Broth Dilution | 6.25 | [1] |
| 5e | E. coli | Broth Dilution | 12.5 | [1] |
| 6b | C. albicans | Broth Dilution | 12.5 | [1] |
| 6d | A. niger | Broth Dilution | 25 | [1] |
| 6h | S. aureus | Broth Dilution | 6.25 | [1] |
Note: The compounds listed are 5-bromo-pyrimidine derivatives, structurally related to the core topic, and are presented to illustrate the potential antimicrobial activity of this class of compounds.
Enzyme Inhibition
The structural similarity of the pyrimidine ring to the purine (B94841) bases of ATP makes it an ideal scaffold for designing enzyme inhibitors, particularly for protein kinases. By occupying the ATP-binding site, these inhibitors can modulate signaling pathways that are often dysregulated in diseases like cancer.
Table 3: Kinase Inhibitory Activity of a Bromo-Pyrimidine Derivative
| Compound ID | Kinase Target | Assay | IC50 (µM) | Reference |
| 10c | Bcr/Abl | ADP-Glo | 0.13 | [2] |
Note: The compound listed is a 5-bromo-pyrimidine derivative, structurally related to the core topic, and is presented to illustrate the potential for kinase inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the evaluation of the biological activities of pyrimidine derivatives.
MTT Cell Proliferation and Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[3][4]
Materials:
-
Target cancer cell lines
-
Complete growth medium
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[3]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in complete growth medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO).[3][5]
-
Incubation: Incubate the plates for 48 hours at 37°C.[5]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3][4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[3]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity, while a strong luminescent signal suggests inhibition.[6]
Materials:
-
Purified target kinase
-
Kinase assay buffer
-
Peptide substrate
-
ATP
-
This compound derivatives (dissolved in DMSO)
-
ATP detection reagent (e.g., Kinase-Glo®)
-
384-well plates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare serial dilutions of the pyrimidine derivatives in the kinase assay buffer.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase, peptide substrate, and assay buffer.
-
Assay Plate Preparation: Dispense the compound dilutions into the wells of a 384-well plate.
-
Initiation of Reaction: Add the kinase reaction mixture to each well. Initiate the reaction by adding ATP. Include a "no kinase" control for 100% inhibition and a vehicle control (DMSO) for 0% inhibition.[6]
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[6]
-
Signal Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal.[6]
-
Data Acquisition: Measure the luminescence intensity of each well using a luminometer.[6]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7][8]
Materials:
-
Test microorganisms (bacterial or fungal strains)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
Standard antibiotic (positive control)
-
Spectrophotometer
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a 0.5 McFarland standard.[7]
-
Compound Dilution: Perform serial two-fold dilutions of the pyrimidine derivatives in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Add the prepared microbial inoculum to each well.[7]
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative/growth control (broth with inoculum and no compound), and a sterility control (broth only).[7]
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[7]
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no turbidity (visible growth).[7]
Visualizations: Workflows and Signaling Pathways
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Caption: A generic kinase signaling pathway illustrating inhibition.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse libraries of derivatives. While research into the specific biological activities of these derivatives is still in its early stages, data from structurally related bromo-pyrimidines strongly suggest potential applications in oncology and infectious diseases, likely through the inhibition of key enzymes such as protein kinases.
Future research should focus on the systematic synthesis and screening of a broad range of derivatives of the this compound core. In-depth structure-activity relationship (SAR) studies will be crucial to identify the key structural features that confer potent and selective biological activity. Elucidation of the precise mechanisms of action, including the identification of specific molecular targets, will be essential for the rational design of next-generation drug candidates. The protocols and data presented in this guide provide a solid foundation for researchers to embark on the exciting journey of exploring the full therapeutic potential of this versatile chemical scaffold.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ajrcps.com [ajrcps.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. integra-biosciences.com [integra-biosciences.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Macitentan from 5-(4-Bromophenyl)-4,6-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of Macitentan (B1675890), an endothelin receptor antagonist, commencing from the key starting material, 5-(4-Bromophenyl)-4,6-dichloropyrimidine. The described synthetic route is a well-established pathway, and this document consolidates information from various sources to offer a comprehensive guide for laboratory-scale synthesis.
Introduction
Macitentan is a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[1][2][3] Its synthesis involves a multi-step process, and a common and efficient route begins with the commercially available this compound. This document outlines the key transformations, providing detailed experimental procedures and a summary of reported quantitative data to aid researchers in replicating and optimizing the synthesis.
Synthetic Pathway Overview
The synthesis of Macitentan from this compound can be broadly divided into three key stages:
-
Monosubstitution: Selective reaction of this compound with N-propylsulfamide to form the key intermediate, N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide.
-
Etherification: Introduction of the ethylene (B1197577) glycol linker by reacting the monochloro-pyrimidine intermediate with ethylene glycol.
-
Final Coupling: Coupling of the resulting alcohol intermediate with 5-bromo-2-chloropyrimidine (B32469) to yield the final product, Macitentan.
Below is a visual representation of the overall synthetic workflow.
Caption: Overall synthetic workflow for Macitentan.
Data Presentation
The following tables summarize the quantitative data for each key step of the synthesis, compiled from various literature sources.
Table 1: Synthesis of N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide
| Parameter | Value | Solvent | Base | Temperature (°C) | Time (h) | Reference |
| Yield | 85% | Acetonitrile | K2CO3 | 50 | Not Specified | [4] |
| Yield | Not Specified | DMSO | Potassium tert-butoxide | 25-30 | 5-6 | [5] |
| Purity | >99.5% (by HPLC) | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
Table 2: Synthesis of N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide
| Parameter | Value | Solvent | Base | Temperature (°C) | Time (h) | Reference |
| Yield | 85% | Toluene | Sodium tert-pentoxide | 95-100 | 36 | [1] |
| Purity | 98.57% | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| Yield | Not Specified | Ethylene Glycol | Potassium tert-butoxide | 90-130 | 12-14 | [5] |
Table 3: Synthesis of Macitentan
| Parameter | Value | Solvent | Base | Temperature (°C) | Time (h) | Reference |
| Purity | >99.8% | Methanol (recrystallization) | Not Applicable | 55-65 | 1-2 | [1] |
| Purity | >99.5% (by HPLC) | Various polar solvents (purification) | Not Applicable | 60-90 | 0.25-0.75 | [5] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of Macitentan.
Step 1: Synthesis of N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide
This procedure describes the selective monosubstitution of the dichloropyrimidine starting material.
Caption: Workflow for the synthesis of the key monochloro-intermediate.
Materials:
-
This compound
-
N-Propylsulfamide
-
Potassium tert-butoxide
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water
-
Citric acid solution
Procedure: [5]
-
In a reaction flask, dissolve N-propylsulfamide (82 g, 0.593 mol) in DMSO (250 ml).
-
To this solution, add potassium tert-butoxide (90 g, 0.802 mol) and stir the reaction mixture at room temperature for 30 minutes to form the potassium salt of N-propylsulfamide.
-
Add this compound (100 g, 0.329 mol) to the reaction mass.
-
Stir the contents for 5-6 hours at a temperature of 25-30°C.
-
Slowly add water (500 ml) to the reaction mass and stir the solution.
-
Slowly add a citric acid solution over a period of 1-2 hours to precipitate the solid product.
-
Filter the precipitated solid, wash it with water, and suck it dry for 30 minutes.
-
Dry the product under vacuum at 50-55°C for 10-12 hours to obtain N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide.
Step 2: Synthesis of N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide
This step involves the introduction of the ethylene glycol side chain.
Caption: Workflow for the etherification step.
Materials:
-
N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide
-
Ethylene glycol
-
Potassium tert-butoxide
-
Water
-
Methanol
-
Citric acid solution
Procedure: [5]
-
Prepare a solution of potassium tert-butoxide in ethylene glycol.
-
Slowly add N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide to the potassium tert-butoxide solution at 10-15°C.
-
Stir the solution for 30 minutes to 1 hour at 25-30°C.
-
Raise the temperature of the reaction mass to 90-130°C and maintain for about 12-14 hours.
-
Cool the reaction mass to room temperature and then add water and methanol.
-
Cool the reaction mixture to 15-20°C and add a citric acid solution over a period of about 1 to 2 hours.
-
Maintain the reaction mass for 2-3 hours at room temperature to allow for precipitation.
-
Filter the solid, wash it, and dry under vacuum at 50-55°C for 20-24 hours to obtain N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide.
Step 3: Synthesis of Macitentan
This final step involves the coupling with 5-bromo-2-chloropyrimidine.
References
- 1. Improved Process For Synthesis Of Macitentan [quickcompany.in]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]
Application Note: Detailed Protocol for Suzuki-Miyaura Coupling with 5-(4-Bromophenyl)-4,6-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the Suzuki-Miyaura cross-coupling reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids. This versatile reaction is crucial for the synthesis of novel biaryl pyrimidine (B1678525) derivatives, which are significant scaffolds in medicinal chemistry and materials science. This application note includes detailed methodologies for the synthesis of the starting material, the coupling reaction, product purification, and characterization. Additionally, it presents quantitative data in tabular format and includes visual diagrams to illustrate the experimental workflow and reaction mechanism, ensuring clarity and reproducibility for researchers in drug development and organic synthesis.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. Halogenated pyrimidines are particularly valuable substrates, as their derivatives are found in a wide array of biologically active compounds, including antiviral, anticancer, and antibacterial agents.[1] The specific substrate, this compound, offers a reactive handle at the bromophenyl moiety for selective Suzuki-Miyaura coupling, leaving the dichloropyrimidine core available for subsequent functionalization. This protocol details an optimized and reliable method for the arylation of the bromophenyl group.[2]
Physicochemical Properties of Starting Material
A thorough understanding of the starting material's properties is essential for safe handling and successful reaction setup.
| Property | Value | Reference(s) |
| Compound Name | This compound | [2][3] |
| CAS Number | 146533-41-7 | [3] |
| Molecular Formula | C₁₀H₅BrCl₂N₂ | [3] |
| Molecular Weight | 303.97 g/mol | [3] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 98-102 °C | [3] |
| Solubility | Slightly soluble in chloroform (B151607) and DMSO | |
| Storage Conditions | Store in a cool, dark place under an inert atmosphere (e.g., Argon) at 2-8°C. Light sensitive. |
Experimental Protocols
Synthesis of this compound
This starting material can be synthesized from commercially available precursors in a multi-step process. A common route involves the chlorination of 5-(4-bromophenyl)pyrimidine-4,6-diol.[2]
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-(4-bromophenyl)pyrimidine-4,6-diol.
-
Carefully add phosphorus oxychloride (POCl₃) in excess.
-
Heat the mixture to reflux and maintain for 8 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the mixture into ice water to quench the excess POCl₃.
-
Neutralize the solution to a pH of 9-10 using a saturated solution of potassium carbonate (K₂CO₃).
-
The resulting precipitate is collected by vacuum filtration, washed with water, and dried to yield this compound.[2]
Suzuki-Miyaura Coupling Protocol
This protocol has been optimized for the coupling of various arylboronic acids with this compound.[2]
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (B91453) (anhydrous)
-
Distilled water
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (0.986 mmol) and Pd(PPh₃)₄ (5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add 6 mL of anhydrous 1,4-dioxane to the flask and stir the mixture at room temperature for 30 minutes under the inert atmosphere.
-
After 30 minutes, add the respective arylboronic acid (1.08 mmol), potassium phosphate (1.972 mmol), and 1.5 mL of distilled water.
-
Heat the reaction mixture to 70-80 °C and maintain for 18-22 hours. The reaction progress should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate (B1210297) to the mixture and wash with brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification of the Final Product
The crude product can be purified by column chromatography or recrystallization.
Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (B92381) is typically effective. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity.
-
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial eluent) and load it onto the column.
-
Elute the column with the gradient solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified product.
-
Recrystallization:
-
Solvent System: A mixed solvent system such as ethanol (B145695)/water or ethyl acetate/hexane can be effective.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., ethanol or ethyl acetate).
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Slowly add the "poor" solvent (e.g., water or hexane) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
-
Results and Data Presentation
The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of this compound with various arylboronic acids under the optimized conditions.[2]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4,6-dichloro-5-(4'-phenyl-[1,1'-biphenyl]-4-yl)pyrimidine | 85 |
| 2 | 4-Methylphenylboronic acid | 4,6-dichloro-5-(4'-methyl-[1,1'-biphenyl]-4-yl)pyrimidine | 88 |
| 3 | 4-Methoxyphenylboronic acid | 4,6-dichloro-5-(4'-methoxy-[1,1'-biphenyl]-4-yl)pyrimidine | 90 |
| 4 | 4-Chlorophenylboronic acid | 4,6-dichloro-5-(4'-chloro-[1,1'-biphenyl]-4-yl)pyrimidine | 75 |
| 5 | 4-Fluorophenylboronic acid | 4,6-dichloro-5-(4'-fluoro-[1,1'-biphenyl]-4-yl)pyrimidine | 80 |
| 6 | 4-Acetylphenylboronic acid | 1-(4'-(4,6-dichloropyrimidin-5-yl)biphenyl-4-yl)ethanone | 70 |
| 7 | 3,4-Dichlorophenylboronic acid | 4,6-dichloro-5-(3',4'-dichloro-[1,1'-biphenyl]-4-yl)pyrimidine | 65 |
| 8 | 3-Chloro-4-fluorophenylboronic acid | Product not formed | - |
Mandatory Visualizations
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-(4-Bromophenyl)-4,6-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine (B1678525) scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1][2][3][4][5][6] The functionalization of pyrimidine rings through palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthetic chemistry, enabling the creation of diverse molecular libraries for therapeutic development. This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine, a versatile building block for the synthesis of novel drug candidates. The methodologies outlined herein facilitate the formation of carbon-carbon and carbon-nitrogen bonds, opening avenues for the exploration of new chemical space.
Key Applications in Drug Discovery
Derivatives of this compound are of significant interest in the development of a wide range of therapeutic agents, including but not limited to:
-
Anticancer agents[5]
-
Antiviral compounds[4]
-
Anti-inflammatory molecules[2]
-
Central nervous system (CNS) active agents[3]
The ability to selectively introduce a variety of substituents at the chloro- and bromo-positions of the starting material allows for the fine-tuning of pharmacological properties.
Palladium-Catalyzed Cross-Coupling Reactions: An Overview
Palladium-catalyzed cross-coupling reactions are a class of powerful synthetic transformations that enable the formation of new bonds between a variety of organic substrates.[7][8] The general catalytic cycle for these reactions is depicted below.
Figure 1: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
A typical experimental workflow for performing these reactions is illustrated in the following diagram.
Figure 2: A generalized experimental workflow for palladium-catalyzed cross-coupling.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. For this compound, the reaction can be selectively performed at the C-Br bond.
Optimized Reaction Conditions
A study on the arylation of this compound with various aryl/heteroaryl boronic acids identified the following optimized conditions.[9][10][11]
| Parameter | Optimal Condition |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₃PO₄ |
| Solvent | 1,4-Dioxane (B91453) |
| Temperature | 70-80 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Quantitative Data Summary
The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of this compound with various boronic acids under the optimized conditions.[9]
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 60 |
| 2 | 4-Methoxyphenylboronic acid | 4,6-dichloro-5-(4'-methoxy-[1,1'-biphenyl]-4-yl)pyrimidine | 75 |
| 3 | 4-Fluorophenylboronic acid | 4,6-dichloro-5-(4'-fluoro-[1,1'-biphenyl]-4-yl)pyrimidine | 55 |
| 4 | 3-Nitrophenylboronic acid | 4,6-dichloro-5-(3'-nitro-[1,1'-biphenyl]-4-yl)pyrimidine | 40 |
| 5 | Thiophene-2-boronic acid | 4,6-dichloro-5-(4-(thiophen-2-yl)phenyl)pyrimidine | 68 |
Note: Yields are based on the isolated product after purification.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling[9][12]
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.1 equiv.), and potassium phosphate (B84403) (K₃PO₄) (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).
-
Reaction: Stir the reaction mixture at 70-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired product.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[12][13] This reaction can be applied to this compound to introduce various amino groups.
General Reaction Conditions
| Parameter | General Condition |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | Bulky electron-rich phosphine (B1218219) ligands (e.g., XPhos, RuPhos) |
| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Detailed Experimental Protocol: Buchwald-Hartwig Amination[15][16]
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) to a dry Schlenk tube. Add anhydrous, deoxygenated solvent (e.g., toluene) and stir for 10 minutes.
-
Reaction Setup: In a separate flame-dried Schlenk flask, add this compound (1.0 equiv.) and sodium tert-butoxide (NaOtBu) (1.4 equiv.).
-
Reagent Addition: Add the pre-formed catalyst solution to the flask containing the substrate and base. Then, add the amine (1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
III. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[14][15][16] This reaction can be used to introduce alkynyl moieties onto the this compound scaffold.
General Reaction Conditions
| Parameter | General Condition |
| Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ |
| Co-catalyst | Copper(I) iodide (CuI) |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) |
| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) |
| Temperature | Room temperature to 60 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Detailed Experimental Protocol: Sonogashira Coupling[20]
-
Reaction Setup: To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a mixture of THF and triethylamine, add bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) (5 mol%) and copper(I) iodide (CuI) (10 mol%).
-
Inert Atmosphere: Degas the reaction mixture and stir under an inert atmosphere.
-
Reaction: Stir the reaction at room temperature or heat to a gentle reflux. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
IV. Other Palladium-Catalyzed Cross-Coupling Reactions
The following protocols provide general guidelines for other common palladium-catalyzed cross-coupling reactions that can be adapted for this compound. Optimization of reaction conditions may be necessary for specific substrates.
A. Stille Coupling[21][22]
The Stille coupling involves the reaction of an organostannane with an organic halide.
General Protocol:
-
To a flame-dried flask, add this compound (1.0 equiv.), the organostannane reagent (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and an additive such as CuI or LiCl if necessary.
-
Add an anhydrous solvent (e.g., DMF, dioxane, or toluene) and purge the flask with an inert gas.
-
Heat the reaction mixture, typically between 80-110 °C, and monitor by TLC.
-
Upon completion, perform an aqueous work-up and purify the product by column chromatography.
B. Negishi Coupling[23][24][25]
The Negishi coupling utilizes an organozinc reagent to couple with an organic halide.
General Protocol:
-
Prepare the organozinc reagent in situ or use a pre-formed solution.
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in an anhydrous solvent (e.g., THF).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add the organozinc reagent (1.2-2.0 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride, perform an aqueous work-up, and purify by column chromatography.
C. Heck Coupling[26]
The Heck reaction couples an alkene with an aryl halide.
General Protocol:
-
In a flask, combine this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (if necessary), and a base (e.g., Et₃N, K₂CO₃).
-
Add a polar solvent such as DMF or acetonitrile.
-
Heat the reaction mixture, typically between 80-120 °C, and monitor by TLC.
-
After completion, cool the reaction, perform an aqueous work-up, and purify the product by column chromatography.
Safety Precautions
-
Palladium catalysts and phosphine ligands are often air- and moisture-sensitive. Handle them under an inert atmosphere.
-
Organic solvents are flammable and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a wide array of novel pyrimidine derivatives. The protocols outlined in these application notes serve as a valuable resource for researchers in the field of drug discovery and medicinal chemistry, enabling the efficient generation of compound libraries for the identification of new therapeutic agents.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
The Role of 5-(4-Bromophenyl)-4,6-dichloropyrimidine in the Synthesis of Potent Endothelin Receptor Antagonists
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Endothelin (ET) receptors, particularly subtypes ET-A and ET-B, are pivotal in vasoconstriction and cell proliferation, making them significant targets in the management of pulmonary arterial hypertension (PAH) and other cardiovascular diseases.[1][2] The development of small molecule antagonists for these G-protein coupled receptors has led to effective therapies. A key building block in the synthesis of several potent dual endothelin receptor antagonists is 5-(4-bromophenyl)-4,6-dichloropyrimidine. This versatile intermediate allows for sequential nucleophilic substitutions at the 4- and 6-positions of the pyrimidine (B1678525) ring, enabling the construction of complex molecules with high affinity for endothelin receptors. This document provides detailed protocols for the synthesis of this key intermediate and its subsequent elaboration into the dual ET-A/ET-B receptor antagonist, Macitentan (B1675890).
Synthesis of the Key Intermediate: this compound
The synthesis of this compound is a multi-step process commencing from commercially available starting materials.[3][4][5] The overall synthetic yield for the three steps starting from methyl 2-(4-bromophenyl)acetate is approximately 52.8%.[3]
Experimental Protocol: Synthesis of 5-(4-Bromophenyl)pyrimidine-4,6-diol
-
Preparation of dimethyl 2-(4-bromophenyl)malonate: To a solution of methyl 2-(4-bromophenyl)acetate, add dimethyl carbonate and a suitable base such as sodium methoxide (B1231860). The reaction is typically stirred at room temperature.
-
Cyclization with formamidine (B1211174): The resulting dimethyl 2-(4-bromophenyl)malonate is then reacted with formamidine hydrochloride in the presence of a base like sodium methoxide in a suitable solvent such as methanol (B129727). The reaction mixture is heated to reflux.
-
Work-up and isolation: After completion of the reaction, the mixture is cooled, and the product is precipitated by acidification, for instance with citric acid. The solid is collected by filtration, washed with water, and dried to yield 5-(4-bromophenyl)pyrimidine-4,6-diol.
Experimental Protocol: Synthesis of this compound
-
Chlorination: In a reaction vessel, suspend 5-(4-bromophenyl)pyrimidine-4,6-diol (1.0 equiv) in phosphorus oxychloride (POCl₃).
-
Reaction Conditions: The mixture is heated to reflux for 8 hours.[5]
-
Work-up and Isolation: After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured into ice water, and the pH is adjusted to 9-10 with potassium carbonate.[5][6] The resulting precipitate is collected by filtration, washed thoroughly with water, and dried to afford this compound. The product can be further purified by recrystallization.[5] A reported yield for this step is 86.5%.[5]
Synthesis of Macitentan from this compound
Macitentan is a potent, orally active dual endothelin receptor antagonist.[7][8] Its synthesis involves a sequential nucleophilic substitution on the this compound core.
Experimental Protocol: Synthesis of N-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]-N'-propylsulfamide
-
Salt Formation: In a suitable aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO), dissolve N-propylsulfamide (1.0-1.2 equiv). Add a strong base, for example, potassium tert-butoxide or sodium tert-pentoxide (1.2-1.5 equiv), at room temperature and stir for approximately 30 minutes to form the corresponding salt.[9][10]
-
Nucleophilic Substitution: To this mixture, add a solution of this compound (1.0 equiv) in DMSO.[9]
-
Reaction and Work-up: Stir the reaction mixture at room temperature for 5-6 hours.[10] Upon completion, cool the reaction mixture and quench with water. Acidify with a weak acid, such as a 10% citric acid solution, to precipitate the product.[9][10]
-
Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like isopropanol (B130326) to yield N-[5-(4-bromophenyl)-6-chloropyrimidin-4-yl]-N'-propylsulfamide.[9] A reported yield for this step is 85.73%.[9]
Experimental Protocol: Synthesis of N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl]-N'-propylsulfamide
-
Alkoxide Formation: In a suitable solvent such as toluene, add a base like sodium tert-pentoxide (1.1 equiv) to ethylene (B1197577) glycol (used in excess, can also act as a solvent) at a reduced temperature (10-15 °C).[9]
-
Substitution Reaction: To this mixture, add N-[5-(4-bromophenyl)-6-chloropyrimidin-4-yl]-N'-propylsulfamide (1.0 equiv).
-
Reaction Conditions: Heat the reaction mixture to 95-100 °C and stir for approximately 36 hours.[9]
-
Work-up and Purification: After cooling to room temperature, add a solution of citric acid followed by water. Collect the precipitated solid by filtration. The product can be purified by recrystallization from a solvent such as isopropanol to give N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl]-N'-propylsulfamide.[9] A reported yield for this step is 85%.[9]
Experimental Protocol: Synthesis of Macitentan (Final Step)
-
Alkoxide Formation: Dissolve N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl]-N'-propylsulfamide (1.0 equiv) in an appropriate solvent like toluene. Add a strong base, such as sodium hydride, at 10-15 °C and stir for 20-30 minutes.[11]
-
Final Coupling: Slowly add a solution of 5-bromo-2-chloropyrimidine (B32469) (1.0-1.2 equiv) in a solvent such as dimethylformamide (DMF).[10]
-
Reaction and Work-up: Allow the reaction to proceed to completion at room temperature. Pour the reaction mixture into a dilute solution of citric acid and extract the product with an organic solvent like toluene.[9]
-
Purification: Wash the combined organic layers with water and concentrate under reduced pressure. The crude product is then purified by recrystallization from methanol to yield Macitentan.[7][9]
Data Presentation
The following table summarizes the in vitro activities of Macitentan and related endothelin receptor antagonists.
| Compound | ET-A Receptor Binding (Kb, nM) | ET-B Receptor Binding (Kb, nM) | Reference |
| Macitentan | 0.14 | - | [12] |
| Ambrisentan | 0.12 | - | [12] |
| Bosentan | 1.1 | - | [12] |
| ACT-132577 (metabolite of Macitentan) | ~5-fold less potent than Macitentan | ~5-fold less potent than Macitentan | [13] |
Note: Kb values were determined by calcium release assays in human pulmonary arterial smooth muscle cells (PASMCs).
Visualizations
Endothelin Receptor Signaling Pathway
Caption: A simplified diagram of the endothelin receptor signaling pathways.
Experimental Workflow for Macitentan Synthesis
Caption: A flowchart illustrating the key steps in the synthesis of Macitentan.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine | Atlantis Press [atlantis-press.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medkoo.com [medkoo.com]
- 9. Improved Process For Synthesis Of Macitentan [quickcompany.in]
- 10. benchchem.com [benchchem.com]
- 11. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]
- 12. journals.plos.org [journals.plos.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory Scale Synthesis of 5-(4-Bromophenyl)-4,6-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds, including the endothelin receptor antagonist Macitentan.[1][2][3] The primary synthetic route detailed herein involves the chlorination of 5-(4-bromophenyl)pyrimidine-4,6-diol using phosphorus oxychloride. An alternative multi-step synthesis beginning from methyl 2-(4-bromophenyl)acetate is also outlined. This guide includes comprehensive experimental procedures, tables of quantitative data for easy reference, and a visual workflow diagram to ensure clarity and reproducibility in a research setting.
Chemical Reaction Pathway
The principal synthesis involves the conversion of a diol precursor to the desired dichloropyrimidine.
Scheme 1: Chlorination of 5-(4-Bromophenyl)pyrimidine-4,6-diol
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
Primary Synthesis: Chlorination of 5-(4-Bromophenyl)pyrimidine-4,6-diol
This protocol is adapted from a high-yield procedure for the chlorination of the diol precursor.[1]
Materials:
-
5-(4-Bromophenyl)pyrimidine-4,6-diol
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Toluene
-
Water
-
Potassium carbonate (for alternative work-up)[1]
-
Three-necked flask
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle with temperature controller
-
Condenser
-
Apparatus for filtration under reduced pressure
Procedure:
-
Reaction Setup: In a 3 L three-necked flask equipped with a mechanical stirrer, add 200 g of 5-(4-bromophenyl)pyrimidine-4,6-diol, 300 g of toluene, and 180 g of N,N-dimethylaniline.[1]
-
Addition of POCl₃: While stirring, add 230 g of phosphorus oxychloride dropwise, maintaining the temperature at 30 °C.[1]
-
Heating: After the addition is complete, increase the temperature to 55 °C. Once all solids have dissolved, raise the temperature to 100 °C and maintain for 4 hours.[1]
-
Cooling and Quenching: Cool the reaction mixture to 25 °C. In a separate vessel, prepare a mixture of 450 g of water and 500 g of toluene, and cool it to 25 °C with stirring. Slowly add the reaction mixture to the cooled water-toluene mixture, ensuring the temperature does not exceed 30 °C.[1]
-
Work-up: Stir the resulting mixture at 30 °C for 1 hour, then allow the layers to separate. Extract the aqueous phase multiple times with toluene.[1]
-
Isolation: Combine all organic phases and remove the solvent under reduced pressure.[1]
-
Crystallization: Add ethanol to the residue and stir the mixture at 15 °C for 1.5 hours.[1]
-
Final Product: Collect the solid product by suction filtration and dry to obtain this compound.[1]
An alternative work-up involves pouring the cooled reaction residue into ice water and adjusting the pH to 9-10 with potassium carbonate, followed by filtration, washing with water, and drying.[1]
Alternative Multi-Step Synthesis
This route synthesizes the target compound from commercially available methyl 2-(4-bromophenyl)acetate in three steps.[2][4][5]
-
Step 1: Synthesis of dimethyl 2-(4-bromophenyl)malonate: This step involves the reaction of methyl p-bromophenylacetate with dimethyl carbonate.[2]
-
Step 2: Synthesis of 5-(4-bromophenyl)pyrimidine-4,6-diol: The malonate intermediate is then cyclized with formamidine (B1211174) hydrochloride to yield the diol.[2][5]
-
Step 3: Chlorination: The resulting 5-(4-bromophenyl)pyrimidine-4,6-diol is chlorinated using phosphorus oxychloride as described in the primary protocol.[2][5] The total yield for this three-step process is reported to be approximately 52.8% to 74.3%.[2][4][5]
Data Presentation
Table 1: Reactant and Product Information
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 5-(4-Bromophenyl)pyrimidine-4,6-diol | 146533-40-6 | C₁₀H₇BrN₂O₂ | 267.08 | Starting Material |
| Phosphorus oxychloride | 10025-87-3 | POCl₃ | 153.33 | Chlorinating Agent |
| N,N-dimethylaniline | 121-69-7 | C₈H₁₁N | 121.18 | Base/Catalyst |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | Solvent |
| This compound | 146533-41-7 | C₁₀H₅BrCl₂N₂ | 303.97 | Product |
Table 2: Summary of a Representative Synthesis [1]
| Parameter | Value |
| Starting Material | 200 g of 5-(4-bromophenyl)pyrimidine-4,6-diol |
| Product Yield | 195.6 g |
| Molar Yield | 86.0% |
| HPLC Purity | 99.93% |
| Appearance | White powder |
| Melting Point | 98-102 °C |
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Characterization Data
The structure of the synthesized this compound can be confirmed by mass spectrometry and NMR.[5]
-
Mass Spectrometry (MS): m/z 302 [M+H]⁺.[5]
-
¹H-NMR (300 MHz, DMSO-d₆): δ 8.96 (s, 1H, Ar-H), 7.72 (d, J = 8.5 Hz, 2H, Ar-H), 7.39 (d, J = 8.5 Hz, 2H, Ar-H).[5]
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
Toluene is a flammable solvent. Ensure all heating is performed using a heating mantle and that no open flames are present.
-
N,N-dimethylaniline is toxic. Avoid inhalation and skin contact.
-
All procedures should be carried out by trained personnel in a suitable laboratory environment.
Further Applications
This compound is a versatile intermediate.[3] The dichloropyrimidine moiety is suitable for nucleophilic substitution reactions, while the bromophenyl group can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to generate novel derivatives.[6][7][8][9]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. US10556871B1 - Method for preparing this compound - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine | Atlantis Press [atlantis-press.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. mdpi.com [mdpi.com]
- 7. (Open Access) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies (2020) | Ayesha Malik | 18 Citations [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of a Key Macitentan Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macitentan (B1675890) is a potent dual endothelin receptor antagonist utilized in the treatment of pulmonary arterial hypertension (PAH).[1][2] Its synthesis on an industrial scale requires careful consideration of process efficiency, impurity control, and safety. A critical step in the manufacturing of Macitentan involves the synthesis of the key intermediate, N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide. This document provides detailed application notes and protocols for the scale-up synthesis of this intermediate, focusing on practical considerations for researchers and drug development professionals. The synthesis of Macitentan itself involves the subsequent coupling of this intermediate with a substituted pyrimidine.[3][4][5]
Signaling Pathway of Macitentan
Macitentan functions by blocking the binding of endothelin-1 (B181129) (ET-1) to both endothelin receptor type A (ETA) and type B (ETB) on smooth muscle cells.[1] This antagonism prevents vasoconstriction and cellular proliferation, key pathological features of PAH.
Synthetic Workflow for Macitentan Intermediate
The synthesis of the key Macitentan intermediate, N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide, is a multi-step process. The general workflow involves the reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with N-propylsulfamide, followed by the introduction of the hydroxyethoxy side chain.
Experimental Protocols
Step 1: Synthesis of N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide
This procedure outlines the synthesis of the chlorinated intermediate.
Materials:
-
This compound
-
N-Propyl-sulfamide
-
Potassium tert-butoxide (KOtBu)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized Water
-
Citric Acid Solution
Protocol:
-
In a suitable reaction vessel, dissolve N-Propyl-sulfamide (82 g, 0.593 mol) in DMSO (250 ml).[3]
-
To this solution, add Potassium tert-butoxide (90 g, 0.802 mol) and stir the reaction mixture at room temperature for 30 minutes to form the potassium salt of N-propyl sulfamide (B24259).[3]
-
Add this compound (100 g, 0.329 mol) to the reaction mass and continue stirring for 5-6 hours at 25-30°C.[3]
-
Upon completion of the reaction, add deionized water (500 ml) to the reaction mixture and stir.[3]
-
Slowly add a citric acid solution over 1-2 hours to precipitate the solid product.[3]
-
Filter the precipitated solid, wash with water, and dry the material.[3]
-
The product is dried under vacuum at 50-55°C for 10-12 hours to yield N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide.[3]
Step 2: Synthesis of N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide
This procedure details the formation of the hydroxyethoxy intermediate.
Materials:
-
N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide
-
Ethylene Glycol
-
Potassium tert-butoxide (KOtBu)
-
Water
Protocol:
-
In a reaction flask, add Potassium tert-butoxide (560.0 g, 4.991 mol) to ethylene glycol (3.5 L) at 10-15°C.[3]
-
Stir the solution for 30 minutes at 25-30°C.[3]
-
Slowly add N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide (350.0 g, 0.863 mol) to the reaction mixture.[3]
-
Heat the reaction mass to 100-105°C for 12-14 hours.[3]
-
After the reaction is complete, cool the mixture to room temperature and add water and methanol.[3]
-
The crude product can be purified by recrystallization from methanol to obtain the pure N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propyl sulfamide.[3]
Data Presentation
The following tables summarize key quantitative data from various reported synthetic procedures for the intermediates and final product, Macitentan.
Table 1: Reaction Conditions and Yields for N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide Synthesis
| Parameter | Value | Reference |
| Starting Material | This compound | [3][6] |
| Reagent | N-propylsulfamide | [3][6] |
| Base | Potassium tert-butoxide | [3] |
| Solvent | DMSO | [3] |
| Temperature | 25-30°C | [3] |
| Reaction Time | 5-6 hours | [3] |
| Yield | Not explicitly stated, but part of a multi-step synthesis with good overall yield. | [3] |
| Purity | High purity is implied for subsequent steps. | [3] |
Table 2: Reaction Conditions and Yields for N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propyl sulfamide Synthesis
| Parameter | Value | Reference |
| Starting Material | N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide | [3] |
| Reagent | Ethylene Glycol | [3] |
| Base | Potassium tert-butoxide | [3] |
| Temperature | 100-105°C | [3] |
| Reaction Time | 12-14 hours | [3] |
| Yield | Not explicitly stated for this step, but the overall process is described as high-yielding. | [3] |
| Purity | Sufficient for the final synthesis step. | [3] |
Table 3: Final Macitentan Synthesis and Purification Data
| Parameter | Value | Reference |
| Starting Material | N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide | [3] |
| Reagent | 5-bromo-2-chloropyrimidine | [3] |
| Base | Sodium Hydride | [3] |
| Solvent | Toluene (B28343) and DMF | [3] |
| Temperature | 10-15°C | [3] |
| Purification Method | Recrystallization from Acetonitrile/Water or Methanol | [3][7] |
| Final Purity | >99.5% (by HPLC) | [3] |
| Overall Yield | Good to excellent | [6][8] |
Scale-Up Considerations and Process Optimization
-
Reagent Handling: The use of sodium hydride requires careful handling due to its reactivity and flammability, especially on an industrial scale.[3] Alternative bases like potassium tert-butoxide are also employed.[3][6] The use of commercially available sodium hydride in mineral oil can present challenges in removal, and processes have been developed to use it directly to enhance safety and feasibility.[3]
-
Solvent Selection: The choice of solvent is critical for reaction efficiency and impurity profile. Solvents such as DMSO, THF, acetonitrile, and toluene have been investigated for various steps.[6] For the final coupling step, a mixture of a non-polar solvent like toluene and a polar aprotic solvent like DMF is often used.[3]
-
Reaction Time and Temperature: Optimization of reaction time and temperature is crucial to maximize yield and minimize the formation of byproducts.[] For instance, the condensation with ethylene glycol was found to be lengthy in some prior art, leading to impurity formation, which was improved by optimizing conditions.[3]
-
Impurity Profile: Process-related impurities and degradation products are a key concern in pharmaceutical manufacturing.[] The source of impurities can be unreacted starting materials, intermediates, or byproducts from side reactions.[] Forced degradation studies have shown that Macitentan is susceptible to hydrolysis and thermal stress.[10][11]
-
Purification: Crystallization is a critical step for achieving the desired purity of the final product.[] The choice of solvent system for recrystallization, such as acetonitrile/water or methanol, is important for effectively removing impurities.[3][7]
-
Process Safety: The exothermic nature of some reaction steps, particularly those involving strong bases like sodium hydride, requires careful temperature control and addition rates to prevent runaway reactions, especially on a large scale.[12]
Conclusion
The scale-up synthesis of the key Macitentan intermediate, N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide, and its subsequent conversion to Macitentan, requires a robust and well-optimized process. Careful control of reaction parameters, appropriate selection of reagents and solvents, and effective purification strategies are paramount to achieving high yields and purity while ensuring process safety. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals involved in the development and manufacturing of Macitentan.
References
- 1. Macitentan Impurities Manufacturers & Suppliers - Daicel Pharma Standards [dev.daicelpharmastandards.com]
- 2. veeprho.com [veeprho.com]
- 3. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Improved Process For Synthesis Of Macitentan [quickcompany.in]
- 8. Improved and single-pot process for the synthesis of macitentan, an endothelin receptor antagonist, via lithium amide-mediated nucleophilic substitution [inis.iaea.org]
- 10. [Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study [ccspublishing.org.cn]
- 12. WO2018059288A1 - Method for preparing macitentan and intermediate compound thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-Bromophenyl)-4,6-dichloropyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-(4-Bromophenyl)-4,6-dichloropyrimidine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common multi-step synthesis from p-bromophenylacetic acid or its methyl ester.
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Esterification of p-Bromophenylacetic Acid | Incomplete reaction due to insufficient catalyst or reaction time. | - Ensure the weight ratio of p-bromophenylacetic acid to the solid acid catalyst is between 1:0.4 and 1:0.6. - Extend the reflux time to ensure complete conversion, monitoring by TLC. |
| Low Yield in Malonic Ester Synthesis | Incomplete reaction or side reactions. | - Use an appropriate weight ratio of methyl p-bromophenylacetate, dimethyl carbonate, and sodium methoxide (B1231860) (e.g., 1:1.0-1.5:0.6-1.0). - Ensure anhydrous conditions as sodium methoxide is moisture sensitive. |
| Low Yield in Cyclization to 5-(4-bromophenyl)-4,6-dihydroxypyrimidine | Incomplete condensation with formamidine (B1211174) hydrochloride. | - Maintain the recommended weight ratio of methyl p-bromophenylacetate to formamidine hydrochloride (e.g., 1:0.35-0.55). - Control the pH during workup to ensure complete precipitation of the product. |
| Low Yield in Final Chlorination Step | Incomplete chlorination of the dihydroxypyrimidine intermediate. | - Use a sufficient excess of phosphorus oxychloride (POCl₃). - The reaction often requires heating; refluxing for several hours (e.g., 8 hours) is common. - The presence of a base like N,N-dimethylaniline can facilitate the reaction. |
| Formation of a Dark, Tarry Residue During Chlorination | Decomposition of starting material or product at high temperatures. | - Carefully control the reaction temperature during the addition of reagents and reflux. - Consider using a solvent like toluene (B28343) to better manage the reaction temperature. |
| Product is an Oily Substance Instead of a Solid | Presence of impurities or residual solvent. | - Ensure complete removal of excess POCl₃ under reduced pressure before the workup. - Purify the crude product by recrystallization from a suitable solvent such as ethanol (B145695) or an ethanol-acetone mixture.[1] |
| Incomplete Reaction in Suzuki Coupling (for derivatization) | Inactive catalyst or inappropriate reaction conditions. | - Use an appropriate palladium catalyst, such as Pd(PPh₃)₄ (e.g., 5 mol%). - Ensure the use of a suitable base (e.g., K₃PO₄) and solvent (e.g., 1,4-Dioxane).[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most frequently reported route involves a four-step synthesis starting from p-bromophenylacetic acid. This includes esterification, reaction with dimethyl carbonate to form a malonic ester, cyclization with formamidine hydrochloride to give 5-(4-bromophenyl)-4,6-dihydroxypyrimidine, and a final chlorination step using phosphorus oxychloride (POCl₃).[3]
Q2: What are the critical parameters to control for a high yield in the chlorination step?
A2: The critical parameters for the chlorination of 5-(4-bromophenyl)-4,6-dihydroxypyrimidine are the amount of phosphorus oxychloride (POCl₃), reaction temperature, and reaction time. A significant excess of POCl₃ is often used, and the reaction is typically heated to reflux for several hours to ensure complete conversion.[4]
Q3: Are there any common side products to be aware of during the synthesis?
A3: In the chlorination step, incomplete reaction can lead to the presence of mono-chlorinated or unreacted dihydroxy pyrimidine (B1678525). Overheating can cause decomposition and the formation of tarry impurities. During the workup, hydrolysis of the product back to the dihydroxy pyrimidine can occur if the pH is not controlled.
Q4: What is the best way to purify the final product?
A4: The crude product is typically purified by recrystallization. After quenching the reaction mixture in ice water and neutralizing, the precipitated solid can be collected and recrystallized from solvents like ethanol or a mixture of ethanol and acetone (B3395972) to obtain a high-purity product.[1] Washing the crude product with cyclohexane (B81311) has also been reported to remove impurities.[5]
Q5: Can the yield be improved by using an alternative synthetic route?
A5: While the described multi-step synthesis is common, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for synthesizing 5-arylpyrimidines.[2] However, in the context of preparing this compound, this method would likely be used for further derivatization of the target molecule rather than its primary synthesis. Optimizing the existing route is generally the primary focus for improving yield.
Data Presentation
Table 1: Summary of Yields for the Synthesis of this compound and Intermediates
| Reaction Step | Starting Material | Product | Reported Yield (%) | Reference |
| Malonic Ester Synthesis | Methyl 2-(4-bromophenyl) acetate | Dimethyl 2-(4-bromophenyl) malonate | 72.3 | [1] |
| Cyclization | Dimethyl 2-(4-bromophenyl) malonate | 5-(4-Bromophenyl) pyrimidine-4,6-diol | 84.4 | [5] |
| Chlorination | 5-(4-Bromophenyl) pyrimidine-4,6-diol | This compound | 86.0 - 86.5 | [6][7] |
| Overall Yield | p-Bromophenylacetic acid | This compound | ~73-75 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the multi-step synthesis starting from p-bromophenylacetic acid.
Step 1: Esterification of p-Bromophenylacetic Acid
-
To a reaction flask, add p-bromophenylacetic acid and a solid acid catalyst in a weight ratio of 1:0.4-0.6.
-
Add methanol (B129727) and heat the mixture to reflux for 5-6 hours.
-
After completion, cool the reaction mixture and remove the catalyst by filtration.
-
Remove the solvent under reduced pressure to obtain methyl p-bromophenylacetate.
Step 2: Synthesis of Dimethyl 2-(4-bromophenyl)malonate
-
To a solution of sodium methoxide in methanol, add methyl p-bromophenylacetate and dimethyl carbonate.
-
Heat the mixture to reflux for several hours.
-
After the reaction is complete, cool the mixture and neutralize with an acidic solution (e.g., hydrochloric acid).
-
Extract the product with an organic solvent, wash the organic layer, and remove the solvent under reduced pressure.
Step 3: Synthesis of 5-(4-Bromophenyl)-4,6-dihydroxypyrimidine
-
Dissolve the dimethyl 2-(4-bromophenyl)malonate and formamidine hydrochloride in a suitable solvent like methanol.
-
Add a solution of sodium methoxide and heat the mixture to reflux for several hours.
-
Cool the reaction mixture and adjust the pH to precipitate the product.
-
Filter the solid, wash with an aqueous methanol solution, and dry to obtain 5-(4-bromophenyl)-4,6-dihydroxypyrimidine.
Step 4: Chlorination to this compound
-
To a reaction flask, add 5-(4-bromophenyl)-4,6-dihydroxypyrimidine and an excess of phosphorus oxychloride (POCl₃).
-
Optionally, add N,N-dimethylaniline as a base.
-
Heat the mixture to reflux (around 100-110 °C) for 4-8 hours.
-
After completion, cool the reaction mixture and carefully pour it into ice water with vigorous stirring.
-
Neutralize the solution with a base (e.g., potassium carbonate) to a pH of 9-10 to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol or an ethanol-acetone mixture.
Mandatory Visualization
References
- 1. biochemden.com [biochemden.com]
- 2. mdpi.com [mdpi.com]
- 3. US10556871B1 - Method for preparing this compound - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-(4-Bromophenyl)-4,6-dichloropyrimidine
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address specific issues encountered during the purification of crude 5-(4-Bromophenyl)-4,6-dichloropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities depend on the synthetic route, which typically involves the chlorination of 5-(4-bromophenyl)pyrimidine-4,6-diol using a reagent like phosphorus oxychloride (POCl3).[1][2] Potential impurities include:
-
Unreacted Starting Material: 5-(4-bromophenyl)pyrimidine-4,6-diol.[3]
-
Mono-chlorinated Intermediates: Byproducts where only one of the hydroxyl groups has been replaced by a chlorine atom.
-
Residual Chlorinating Agents and Byproducts: Phosphorus oxychloride and its decomposition products can remain.[4]
-
Colored Impurities: Yellow or brown hues can result from side reactions or degradation of materials, especially at elevated temperatures.[5][6]
-
Inorganic Salts: Salts like potassium carbonate or amine hydrochlorides may be present depending on the work-up procedure.[1][4]
Q2: What are the recommended primary methods for purifying the crude product?
A2: The most effective and commonly cited methods are recrystallization and column chromatography. A simple wash or slurry with a non-polar solvent can also be effective for removing minor impurities.[6][7][8]
Q3: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" happens when the compound melts before it dissolves or separates from the solution as a liquid because its melting point is lower than the solution's temperature. To resolve this:
-
Increase Solvent Volume: Add more of the primary solvent to ensure the compound remains dissolved at a lower temperature.[9]
-
Lower the Temperature Slowly: Rapid cooling encourages oiling. Allow the solution to cool gradually to room temperature, and then place it in an ice bath.[9]
-
Use a Different Solvent System: Experiment with solvent mixtures. Good systems often involve a solvent in which the compound is highly soluble when hot and sparingly soluble when cold.[9] For this specific compound, ethanol (B145695) or an ethanol-acetone mixture has been used successfully.[6][8]
Q4: My yield is very low after recrystallization. What are the likely causes?
A4: A low yield can stem from several factors:
-
Using Too Much Solvent: This keeps a significant portion of your product dissolved in the mother liquor. You can try to concentrate the mother liquor to recover more product in a second crop.[9]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper. Using a pre-heated funnel can prevent this.[9]
-
Inappropriate Solvent Choice: If the compound is too soluble in the chosen solvent even at low temperatures, recovery will be poor.[9]
Q5: How can I remove persistent colored impurities?
A5: For colored impurities that are not removed by recrystallization, treatment with activated carbon is a common solution. Add a small amount of activated carbon (e.g., 1-2% by weight) to the hot solution before filtration. The carbon adsorbs the colored compounds. However, use it sparingly as it can also adsorb the desired product, reducing the yield.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is a persistent oil or sticky solid | High level of impurities depressing the melting point. Residual solvent. | 1. Attempt purification via column chromatography.[7] 2. Triturate or slurry the crude material with a cold, non-polar solvent like cyclohexane (B81311) or heptane (B126788) to wash away impurities.[6] 3. Ensure the product is thoroughly dried under a high vacuum. |
| Low Purity After Recrystallization | Ineffective solvent system. Impurities have very similar solubility to the product. | 1. Test different solvent systems (e.g., ethanol, ethanol/acetone, heptane/ethyl acetate).[6][9] 2. Perform a second recrystallization. 3. Purify the material using column chromatography.[10] |
| Final Product Contains Inorganic Salts | Incomplete washing during the work-up phase. | 1. Re-dissolve the product in an organic solvent (e.g., ethyl acetate (B1210297) or toluene), wash with water, then brine.[11][12] 2. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before concentrating. |
| Column Chromatography Fails to Separate Product from Impurity | Incorrect mobile phase polarity. Co-elution of impurities. | 1. Adjust the solvent system polarity. Start with a non-polar eluent (e.g., hexane (B92381) or heptane) and gradually increase the proportion of a more polar solvent (e.g., ethyl acetate).[10] 2. Check fraction purity carefully using TLC or LC-MS.[11] |
Data Presentation: Purification Parameters
Table 1: Recrystallization and Washing Conditions
| Method | Solvent System | Temperature & Time | Reported Yield | Final Purity (HPLC) | Reference |
| Recrystallization | Ethanol-Acetone (5:2) | Not specified | 72.3% | Not specified | [6] |
| Washing/Slurry | Cyclohexane | Stirred for 3h at room temp. | 84.4% | Not specified | [6] |
| Recrystallization | Ethanol | Stirred for 1h at 10°C | 84.5% | Not specified | [8] |
| Recrystallization | Ethanol | Stirred for 1.5h at 15°C | 86.0% | 99.93% | [1][8] |
| Recrystallization | Ethanol | Stirred for 2h at 20°C | 84.5% | Not specified | [8] |
Table 2: Column Chromatography Parameters (Suggested)
| Parameter | Details | Rationale |
| Stationary Phase | Silica (B1680970) Gel (230-400 mesh) | Standard choice for separating moderately polar organic compounds.[10] |
| Mobile Phase (Eluent) | Heptane/Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 95:5 Heptane:EtOAc) and gradually increase the ethyl acetate concentration. This allows for the separation of non-polar impurities first, followed by the product, leaving more polar impurities on the column.[7][10] |
| Monitoring | Thin Layer Chromatography (TLC) or LC-MS | Essential for identifying fractions containing the pure product.[10][11] |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Use a hot plate and stir to facilitate dissolution.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the solution by placing it in an ice-water bath for 1-2 hours to maximize crystal formation.[8]
-
Collect the white solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Dry the purified product under a high vacuum to remove all residual solvent.
Protocol 2: Purification by Slurrying in Cyclohexane
-
Place the crude yellow solid product into a flask.
-
Add cyclohexane (a suitable volume is ~4.5 mL per gram of crude product).[6]
-
Stir the resulting slurry vigorously at room temperature for approximately 3 hours.[6]
-
Collect the solid by suction filtration.
-
Wash the filter cake with a small amount of fresh cyclohexane.
-
Dry the solid under a high vacuum to yield the purified light yellow or white product.[6]
Protocol 3: Purification by Column Chromatography
-
Prepare a chromatography column by packing silica gel using a slurry method with a non-polar eluent (e.g., 95:5 heptane:ethyl acetate).[10]
-
Dissolve the crude product in a minimal amount of a suitable solvent like dichloromethane (B109758) or the initial eluent.
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
Begin elution with the low-polarity mobile phase, collecting fractions.[10]
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.[10]
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for selecting an appropriate purification method.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine | Atlantis Press [atlantis-press.com]
- 4. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. atlantis-press.com [atlantis-press.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US10556871B1 - Method for preparing this compound - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 5-(4-Bromophenyl)-4,6-dichloropyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-Bromophenyl)-4,6-dichloropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and industrially applied method is the chlorination of 5-(4-bromophenyl)pyrimidine-4,6-diol using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1][2] This precursor, 5-(4-bromophenyl)pyrimidine-4,6-diol, is typically synthesized through a multi-step process starting from p-bromophenylacetic acid.[3]
Q2: What are the primary side products I should be aware of during the chlorination step?
A2: The main side products encountered during the chlorination of 5-(4-bromophenyl)pyrimidine-4,6-diol with POCl₃ are:
-
Monochloro-hydroxy-pyrimidine intermediate: This results from incomplete chlorination, where only one of the hydroxyl groups is substituted by a chlorine atom.
-
Unreacted 5-(4-bromophenyl)pyrimidine-4,6-diol: This can be present due to incomplete reaction or hydrolysis of the product during workup.
-
Solvent-related byproducts: If a reactive solvent such as N,N-dimethylformamide (DMF) is used to facilitate the reaction (Vilsmeier-Haack conditions), it can potentially be incorporated into side products.[1]
-
Over-chlorinated pyrimidines: While less common for this specific substrate, harsh reaction conditions could potentially lead to further chlorination on the pyrimidine (B1678525) or phenyl ring.[1]
Q3: My final product is contaminated with the starting diol. What are the likely causes and how can I prevent this?
A3: Contamination with the starting 5-(4-bromophenyl)pyrimidine-4,6-diol is typically due to two main reasons:
-
Incomplete Reaction: The reaction may not have gone to completion. To address this, you can try increasing the reaction temperature or extending the reaction time. Ensure that the starting material is fully dissolved or well-suspended in the reaction mixture.[1]
-
Hydrolysis During Workup: The dichloropyrimidine product is susceptible to hydrolysis, especially in the presence of acidic byproducts from the POCl₃ reaction. To mitigate this, quench the reaction mixture by pouring it slowly onto ice or into an ice-cold basic solution (e.g., sodium bicarbonate or potassium carbonate solution) with vigorous stirring. This neutralizes the acidic byproducts that can catalyze the hydrolysis back to the diol.[1][4] Immediate extraction of the product into an organic solvent after quenching is also recommended.[1]
Q4: I am observing a significant amount of the monochloro-hydroxy-pyrimidine intermediate. How can I drive the reaction to completion?
A4: The presence of the monochloro intermediate is a clear indication of an incomplete reaction. To improve the yield of the desired dichloro product, consider the following:
-
Reaction Time and Temperature: Prolonging the reaction time at reflux is a common strategy. Some protocols specify refluxing for up to 8 hours.[4] You can monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Excess of POCl₃: Using a larger excess of POCl₃, which can also serve as the solvent, can help drive the reaction to completion.[1]
-
Addition of a Tertiary Amine: For less reactive substrates, adding a tertiary amine base like N,N-dimethylaniline, pyridine, or triethylamine (B128534) can accelerate the reaction.[1][4] The base can assist in generating a more reactive intermediate.
Q5: Are there any specific impurities that can carry over from the synthesis of the 5-(4-bromophenyl)pyrimidine-4,6-diol precursor?
A5: Yes, impurities from the synthesis of the diol precursor can carry over and affect the final product's purity. The synthesis of the diol often involves the cyclization of dimethyl 2-(4-bromophenyl)malonate with formamidine. Potential side products from this step could include incompletely cyclized intermediates or byproducts from side reactions of the malonate or formamidine. It is crucial to use highly pure 5-(4-bromophenyl)pyrimidine-4,6-diol for the chlorination step to minimize the formation of downstream impurities.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction. | Increase reaction temperature, prolong reaction time, or use a larger excess of POCl₃. Consider adding a tertiary amine catalyst.[1][4] |
| Product loss during workup. | Ensure efficient extraction from the aqueous phase. Minimize hydrolysis by quenching in a cold basic solution.[1] | |
| Presence of Monochloro Intermediate | Insufficient reaction time or temperature. | Extend the reflux time and/or increase the temperature. Monitor the reaction by TLC or LC-MS until the starting material and monochloro intermediate are consumed. |
| Insufficient amount of chlorinating agent. | Use a larger excess of POCl₃. | |
| Presence of Starting Diol | Incomplete reaction. | See "Low Yield of Final Product" recommendations. |
| Hydrolysis of the product. | Quench the reaction mixture in an ice-cold basic solution and extract the product promptly. Ensure all glassware is dry and the reaction is run under an inert atmosphere to prevent moisture contamination.[1] | |
| Dark-colored or Tarry Product | High reaction temperatures or prolonged reaction times leading to degradation. | Optimize the reaction conditions by running the reaction at the lowest effective temperature and for the minimum time required for completion. |
| Residual POCl₃. | Ensure complete removal of excess POCl₃ by distillation under reduced pressure before workup.[4] |
Experimental Protocols
Synthesis of 5-(4-bromophenyl)pyrimidine-4,6-diol
This is a precursor for the final product synthesis. A typical procedure involves the cyclization of a malonate derivative with formamidine.
Detailed methodology for this precursor synthesis can be found in the supplementary information of various publications and patents.
Synthesis of this compound
Objective: To synthesize this compound from 5-(4-bromophenyl)pyrimidine-4,6-diol with high purity.
Materials:
-
5-(4-Bromophenyl)pyrimidine-4,6-diol
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline (optional, as a catalyst)
-
Toluene (optional, as a solvent)
-
Ice
-
Potassium carbonate or Sodium bicarbonate solution
-
Deionized water
-
Organic solvent for extraction (e.g., Toluene, Ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-(4-bromophenyl)pyrimidine-4,6-diol.
-
Add a sufficient amount of phosphorus oxychloride (POCl₃) to act as both the reagent and solvent. Alternatively, the diol can be suspended in a solvent like toluene, followed by the addition of POCl₃ and a catalytic amount of N,N-dimethylaniline.[4]
-
Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for 4-8 hours. The progress of the reaction should be monitored by TLC or LC-MS.[4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess POCl₃ by distillation under reduced pressure. This will leave a viscous residue.[4]
-
Carefully and slowly pour the residue into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated potassium carbonate or sodium bicarbonate solution until the pH is between 9 and 10.[4]
-
The solid product should precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the filtered solid thoroughly with cold deionized water.
-
Dry the product under reduced pressure to afford this compound as a white to off-white solid.[5]
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-acetone.[6]
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in the synthesis.
Synthesis Workflow
Caption: The overall synthetic workflow for this compound.
References
Technical Support Center: Optimization of Palladium Catalysts for Reactions of 5-(4-Bromophenyl)-4,6-dichloropyrimidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving 5-(4-Bromophenyl)-4,6-dichloropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing this compound?
A1: The most common and useful palladium-catalyzed cross-coupling reactions for this substrate include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is particularly well-documented for the reaction at the C-Br bond of the 4-bromophenyl group.[1][2][3]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines. This is crucial for introducing nitrogen-containing functional groups prevalent in many pharmaceuticals.[4][5]
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes, leading to the synthesis of alkynylpyrimidines.[6][7]
-
Heck Coupling: For the formation of C-C bonds by coupling with alkenes.[8][9]
Q2: Which halogen on this compound is most reactive in palladium-catalyzed cross-coupling reactions?
A2: The reactivity of the carbon-halogen bonds generally follows the order C-Br > C-Cl.[1][2] Therefore, the bromine atom on the phenyl ring is typically more reactive than the chlorine atoms on the pyrimidine (B1678525) ring. This allows for selective functionalization at the bromophenyl moiety while leaving the chloropyrimidine core intact for subsequent reactions. For the dichloropyrimidine ring itself, the C4 and C6 positions are generally more reactive than the C2 and C5 positions in many cross-coupling reactions.[1][10]
Q3: What are the key factors to consider when choosing a palladium catalyst system?
A3: The choice of the palladium catalyst system is critical and depends on the specific reaction. Key factors include:
-
Palladium Precursor: Common precursors include Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(PPh₃)₂. For many applications with chloropyrimidines, Pd(PPh₃)₄ has shown good results.[3][11]
-
Ligand: The ligand stabilizes the palladium center and influences its reactivity and selectivity. Bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like XPhos, SPhos) are often effective for challenging couplings, such as those involving aryl chlorides.[4] For Suzuki reactions with the target substrate, PPh₃ has been used successfully.[3]
-
Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings. Common bases include K₃PO₄, K₂CO₃, and Cs₂CO₃. The choice of base can significantly impact the reaction rate and yield.[3][12]
-
Solvent: The solvent affects the solubility of reactants and the stability and activity of the catalyst. Common solvents for cross-coupling reactions include 1,4-dioxane (B91453), toluene, and DMF, often with the addition of water.[3][13]
Q4: How can I minimize the formation of side products?
A4: The formation of side products can be minimized by:
-
Using high-purity reagents and solvents: Impurities can poison the catalyst or participate in unwanted side reactions.
-
Thoroughly degassing the reaction mixture: Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and the formation of byproducts.[7]
-
Optimizing the reaction temperature: Higher temperatures can sometimes lead to decomposition of the catalyst or reactants, or promote undesired side reactions.
-
Careful selection of the base and solvent: An inappropriate choice can lead to side reactions such as protodeboronation of the boronic acid in Suzuki couplings.[7]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low or no yield of the desired coupled product.
-
Possible Cause: Inactive catalyst.
-
Troubleshooting Step: Ensure the palladium catalyst is active. Use a freshly opened bottle or a reliable precatalyst. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) as Pd(0) species are sensitive to oxygen.[7]
-
-
Possible Cause: Poor choice of base or solvent.
-
Troubleshooting Step: Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent systems (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O). The solubility of the base is crucial. For this compound, K₃PO₄ in 1,4-dioxane/water has been shown to be effective.[3]
-
-
Possible Cause: Protodeboronation of the boronic acid.
-
Troubleshooting Step: Use fresh boronic acid. Consider using the corresponding boronic ester, which can be more stable.[7] Minimize the amount of water in the reaction mixture if this is suspected to be an issue.
-
Problem: Formation of homocoupled product from the boronic acid.
-
Possible Cause: Presence of oxygen in the reaction mixture.
-
Troubleshooting Step: Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.
-
-
Possible Cause: The reaction temperature is too high.
-
Troubleshooting Step: Lower the reaction temperature. While Suzuki couplings often require heating, excessive temperatures can promote homocoupling.
-
Buchwald-Hartwig Amination
Problem: Low conversion of the starting material.
-
Possible Cause: Inappropriate ligand for the palladium catalyst.
-
Troubleshooting Step: Screen a variety of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, which are known to be effective for C-N bond formation.[4]
-
-
Possible Cause: The base is not strong enough.
-
Troubleshooting Step: Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically used in Buchwald-Hartwig aminations. Ensure the base is fresh and handled under anhydrous conditions.[12]
-
-
Possible Cause: Catalyst inhibition by the substrate.
-
Troubleshooting Step: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center and inhibit catalysis. Using a suitable bulky ligand can often mitigate this effect.[14]
-
Sonogashira and Heck Couplings
Problem: Low or no product formation.
-
Possible Cause: Catalyst deactivation.
-
Troubleshooting Step: For Sonogashira couplings that use a copper co-catalyst, ensure the copper source is fresh. For copper-free conditions, the choice of palladium catalyst and ligand is critical. In Heck reactions, ensure the palladium precursor is effectively reduced to the active Pd(0) species.[6][9]
-
-
Possible Cause: Unsuitable reaction conditions for the specific substrate.
-
Possible Cause: For Sonogashira, formation of alkyne homo-coupling (Glaser coupling) product.
-
Troubleshooting Step: Glaser coupling is an oxidative process. Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.[6]
-
Data Presentation
Table 1: Optimized Conditions for Suzuki-Miyaura Reaction of this compound with Arylboronic Acids.[3]
| Entry | Arylboronic Acid | Solvent | Base | Yield (%) |
| 1 | Phenylboronic acid | Toluene | K₃PO₄ | 40 |
| 2 | Phenylboronic acid | Acetonitrile | K₃PO₄ | 36 |
| 3 | Phenylboronic acid | 1,4-Dioxane | K₃PO₄ | 60 |
| 4 | 4-Methoxyphenylboronic acid | 1,4-Dioxane | K₃PO₄ | 75 |
| 5 | 4-Methylphenylboronic acid | 1,4-Dioxane | K₃PO₄ | 72 |
| 6 | 2-Thienylboronic acid | 1,4-Dioxane | K₃PO₄ | 68 |
Table 2: General Reaction Parameters for Palladium-Catalyzed Cross-Coupling Reactions of Dichloropyrimidines (Illustrative).
| Reaction | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 |
| Buchwald-Hartwig | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 80-110 |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N | DMF | 25-80 |
| Heck | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF or NMP | 100-140 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound.[3]
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and K₃PO₄ (2.0 equiv).
-
Add Pd(PPh₃)₄ (5 mol%) as the catalyst.
-
Add anhydrous 1,4-dioxane as the solvent, followed by distilled water (typically a 4:1 to 6:1 ratio of dioxane to water).
-
The reaction mixture is stirred at 70-80 °C and monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.
-
The mixture is washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.
Visualizations
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield palladium-catalyzed reactions.
Caption: Logical relationships influencing the regioselectivity of cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heck Reaction [organic-chemistry.org]
Navigating Macitentan Synthesis: A Technical Support Guide to Impurity Management
For researchers and drug development professionals working with Macitentan (B1675890), ensuring the purity of the final compound is paramount to its safety and efficacy. This technical support center provides a comprehensive resource for troubleshooting common issues related to impurities that may arise during the synthesis of this dual endothelin receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities encountered in Macitentan synthesis?
A1: Impurities in Macitentan can be broadly categorized into two main groups: process-related impurities and degradation products.[][2]
-
Process-Related Impurities: These are byproducts formed during the synthetic process.[] Their presence and quantity are highly dependent on the specific synthetic route and the purity of starting materials and intermediates.[3] Examples include N-Despropyl Macitentan and other related compounds.[2]
-
Degradation Products: These impurities result from the breakdown of Macitentan under various stress conditions such as exposure to acid, base, heat, oxidation, or light.[][4][5] Macitentan is particularly susceptible to degradation in acidic and basic environments.[3][4][5]
Q2: What are the primary causes of impurity formation during Macitentan synthesis?
A2: The formation of impurities during Macitentan synthesis can be attributed to several factors:
-
Reaction Conditions: Sub-optimal reaction temperatures can lead to thermal degradation of intermediates and the formation of byproducts.[]
-
Starting Material Purity: The presence of impurities in the initial raw materials can carry through the synthesis and contaminate the final product.[6]
-
Side Reactions: Unwanted secondary reactions can occur alongside the main synthetic pathway, leading to the generation of byproducts.[]
-
Degradation: Macitentan is sensitive to hydrolytic (acid and base), oxidative, and thermal stress, which can cause it to break down into various degradation products.[][4][7][8][9]
Q3: How can I identify and quantify impurities in my Macitentan sample?
A3: The most common and effective analytical techniques for identifying and quantifying impurities in Macitentan are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2][4] These methods allow for the separation, detection, and quantification of the active pharmaceutical ingredient (API) and its related impurities.[7][8]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| High levels of unknown impurities detected by HPLC. | Incomplete reaction or formation of unexpected byproducts. | Optimize reaction conditions such as temperature, reaction time, and stoichiometry.[] Use real-time analytical monitoring (e.g., in-line HPLC or NIR spectroscopy) to track reaction progress and identify the appearance of impurities.[] |
| Presence of degradation products in the final product. | Improper storage or handling, or exposure to harsh conditions during workup. | Store Macitentan and its intermediates in controlled environments, protecting them from light, high humidity (<30% is optimal), and extreme temperatures.[] Use appropriate packaging materials with high moisture barriers.[] |
| N-Despropyl Macitentan impurity levels are above the acceptable limit. | Incomplete reaction of the sulfamide (B24259) intermediate or a side reaction. | Ensure the complete consumption of the starting materials by monitoring the reaction. Adjust the molar ratio of reactants if necessary. |
| Batch-to-batch variability in impurity profiles. | Inconsistent quality of starting materials or slight variations in process parameters. | Implement stringent quality control of all starting materials and reagents.[6] Ensure that all process parameters are tightly controlled and documented for each batch. |
| Difficulty in separating impurities from the final product. | Similar physicochemical properties between Macitentan and the impurities. | Improve the purification process by employing a different solvent or a combination of solvents for crystallization to selectively crystallize the desired product.[] Control the cooling rate during crystallization to prevent the entrapment of impurities.[] Consider using fractional distillation to remove volatile impurities.[] |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling of Macitentan
This protocol provides a general guideline for the analysis of Macitentan and its impurities. Method optimization may be required based on the specific impurities present and the HPLC system used.
-
Column: Inertsil C18 (150 x 4.6 mm, 5 µm) or Accucore C18 (4.6 × 150 mm, 2.6 μm).[][4]
-
Mobile Phase A: 0.02% Trifluoroacetic acid (TFA) in water or 5 mM ammonium (B1175870) formate.[][4]
-
Mobile Phase B: Acetonitrile.[][4]
-
Flow Rate: 1.0 mL/min.[]
-
Detection Wavelength: 280 nm.[]
-
Injection Volume: 10 µL.[]
-
Column Temperature: 25 ± 5 °C.[]
-
Gradient Program:
-
0–2 min: 15% B
-
2–4 min: 50% B
-
4–12 min: 85% B
-
12–15 min: 85% B
-
15–17 min: 15% B
-
17–20 min: 15% B[]
-
Protocol 2: Forced Degradation Study
To understand the stability of Macitentan and identify potential degradation products, forced degradation studies are performed under various stress conditions as per ICH guidelines.[7][8][9]
| Stress Condition | Methodology |
| Acid Hydrolysis | Treat Macitentan solution with 1 N HCl at 80°C for 15 minutes.[7][8][9] |
| Base Hydrolysis | Treat Macitentan solution with 1 N NaOH at 25°C for 45 minutes.[7][8][9] |
| Oxidation | Treat Macitentan solution with 6% (v/v) H₂O₂ at 80°C for 15 minutes.[7][8][9] |
| Thermal Degradation | Expose solid Macitentan to dry heat at 105°C for 16 hours.[7][8][9] |
| Photolytic Degradation | Expose Macitentan solution to UV light at 200 Wh/m² and fluorescent light at 1.2 million lux hours.[7][8][9] |
Visualizing Key Processes
Macitentan Synthesis and Potential Impurity Formation
Caption: Overview of Macitentan synthesis, impurity formation, and purification.
Troubleshooting Workflow for Impurity Management
Caption: A logical workflow for addressing impurity issues in Macitentan synthesis.
Endothelin Signaling Pathway and Macitentan's Mechanism of Action
References
- 2. Macitentan Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of degradation products of macitentan under various stress conditions using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Designing Stable Drug Formulations with Impurity Control. [aquigenbio.com]
- 7. Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study [ccspublishing.org.cn]
- 8. researchgate.net [researchgate.net]
- 9. [Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-(4-Bromophenyl)-4,6-dichloropyrimidine in Synthetic Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving 5-(4-Bromophenyl)-4,6-dichloropyrimidine. The information is presented in a question-and-answer format to directly address challenges in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile intermediate. The most frequently employed reactions are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution (SNAr) reactions. These reactions are crucial for the synthesis of a variety of complex molecules, including the dual endothelin receptor antagonist, Macitentan (B1675890).[1][2][3][4]
Q2: At which position does nucleophilic attack or cross-coupling typically occur on the dichloropyrimidine ring?
A2: For 4,6-dichloropyrimidines, reaction at the C4 or C6 position is generally favored over the C2 position due to the electronic properties of the pyrimidine (B1678525) ring.[5] The presence of the 5-(4-bromophenyl) substituent can further influence the reactivity of the adjacent chlorine atoms. In many cases, mono-substitution is achieved, leaving one chlorine atom for subsequent functionalization.
Q3: Are there any known issues with the stability of this compound under reaction conditions?
A3: this compound is generally stable under standard cross-coupling and nucleophilic aromatic substitution conditions. However, like many halogenated heterocycles, it can be susceptible to hydrolysis or decomposition under harsh basic or acidic conditions, especially at elevated temperatures. Careful control of pH and temperature is recommended.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low or no yield in the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Possible Causes and Solutions:
-
Inadequate Catalyst System: The choice of palladium catalyst and ligand is critical. While Pd(PPh₃)₄ is commonly used, other catalyst systems may be more effective depending on the specific boronic acid.
-
Sub-optimal Base or Solvent: The base and solvent system significantly impacts the reaction outcome. A common issue is the use of a base or solvent that is not ideal for the specific substrates.
-
Decomposition of Boronic Acid: Boronic acids can be prone to decomposition (protodeborylation), especially at high temperatures.
-
Influence of Substituents on the Boronic Acid: Electron-withdrawing groups on the arylboronic acid can significantly decrease the reaction yield.[6]
Troubleshooting Data:
| Entry | Boronic Acid | Base | Solvent | Yield (%) | Issue | Reference |
| 1 | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 60 | Sub-optimal yield | [6] |
| 2 | Phenylboronic acid | K₃PO₄ | Toluene (B28343) | 40 | Poor solvent choice | [6] |
| 3 | Phenylboronic acid | K₃PO₄ | Acetonitrile | 36 | Poor solvent choice | [6] |
| 4 | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Toluene | 80 | Optimized conditions | [6] |
| 5 | 3-Chloro-4-fluorophenylboronic acid | K₃PO₄ / Cs₂CO₃ | Toluene / 1,4-Dioxane | No Product | Electron-withdrawing groups on boronic acid | [6] |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is adapted from a successful reported synthesis.[6]
-
To a Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and cesium carbonate (Cs₂CO₃) (2.0 equiv.).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).
-
Add anhydrous toluene as the solvent.
-
Stir the reaction mixture at 70-80 °C and monitor the progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Workflow for Suzuki-Miyaura Coupling Troubleshooting
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Buchwald-Hartwig Amination
Problem: Low yield or formation of side products in the Buchwald-Hartwig amination of this compound.
Possible Causes and Solutions:
-
Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, inhibiting its activity. The choice of a suitable bulky phosphine (B1218219) ligand is crucial to mitigate this effect.
-
Incorrect Base: The strength and nature of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often required.[7]
-
Side Reactions: Potential side reactions include hydrodehalogenation of the starting material or dialkylation of the amine.
-
Steric Hindrance: The 5-aryl group may sterically hinder the approach of the amine to the C4/C6 positions, requiring more forcing conditions or a less bulky amine.
Troubleshooting Data (General for Dichloropyrimidines):
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Outcome | Reference |
| 1 | Secondary Aliphatic Amine | Pd(OAc)₂ / dppb | LiHMDS | THF | High yield of C4-aminated product | [8] |
| 2 | Aniline | None (SNAr) | K₂CO₃ | DMAc | Mixture of C4 and C2 isomers | [8] |
| 3 | Carbazole | Pd(OAc)₂ | K₃PO₄ | Toluene | Low conversion | [9] |
| 4 | Carbazole | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | Improved yield | [9] |
Experimental Protocol: Buchwald-Hartwig Amination (General)
This protocol is a general guideline and requires optimization for specific substrates.[7]
-
In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., XPhos, 4 mol%) to a dry Schlenk flask.
-
Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Add anhydrous solvent (e.g., toluene or dioxane).
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography.
Logical Relationship in Buchwald-Hartwig Catalyst Selection
Caption: Catalyst selection logic for Buchwald-Hartwig amination.
Sonogashira Coupling
Problem: Failure of Sonogashira coupling with this compound.
Possible Causes and Solutions:
-
Copper(I) Catalyst Issues: The traditional Sonogashira coupling requires a copper(I) co-catalyst, which can sometimes lead to homocoupling of the alkyne (Glaser coupling).
-
Inhibition by Amine Base: The amine base (e.g., triethylamine) can sometimes interfere with the palladium catalyst.
-
Decomposition of Terminal Alkyne: Terminal alkynes can be unstable under certain conditions.
-
Electron-Deficient Substrate: The electron-deficient nature of the pyrimidine ring can affect the oxidative addition step in the catalytic cycle.
Troubleshooting Data (General for Halopyrimidines):
| Entry | Alkyne | Catalyst System | Base | Solvent | Outcome | Reference |
| 1 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | No desired product, cyclized side product formed | [10] |
| 2 | Phenylacetylene | Pd(OAc)₂ | Piperidine/NEt₃ | DMF | High yield | [11] |
| 3 | Terminal Alkyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH | THF | Good yield | [12] |
| 4 | Phenylacetylene | Pd(OAc)₂ | Cs₂CO₃ | Toluene | Low yield | [11] |
Experimental Protocol: Sonogashira Coupling (General)
This is a general protocol and may require optimization.
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).
-
Add an anhydrous solvent such as THF or DMF.
-
Add the terminal alkyne (1.2 equiv.) and a degassed amine base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 equiv.).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Signaling Pathway
Macitentan and the Endothelin Receptor Signaling Pathway
This compound is a key intermediate in the synthesis of Macitentan, a dual antagonist of endothelin receptors ETA and ETB.[2] Endothelin-1 (ET-1) is a potent vasoconstrictor that, upon binding to its receptors on smooth muscle cells, activates G-protein-coupled signaling cascades.[13][14] This leads to an increase in intracellular calcium, resulting in vasoconstriction and cell proliferation, which are key factors in pulmonary arterial hypertension (PAH).[14][15] Macitentan blocks these receptors, thereby inhibiting the downstream signaling pathways and mitigating the pathological effects of ET-1.[2][16]
Caption: Simplified signaling pathway of the endothelin receptor and the inhibitory action of Macitentan.
References
- 1. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Macitentan? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An efficient route to 4-aryl-5-pyrimidinylimidazoles via sequential functionalization of 2,4-dichloropyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.biologists.com [journals.biologists.com]
- 14. Macitentan - Wikipedia [en.wikipedia.org]
- 15. phassociation.org [phassociation.org]
- 16. Macitentan | C19H20Br2N6O4S | CID 16004692 - PubChem [pubchem.ncbi.nlm.nih.gov]
reaction monitoring techniques for 5-(4-Bromophenyl)-4,6-dichloropyrimidine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of 5-(4-Bromophenyl)-4,6-dichloropyrimidine.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for monitoring the progress of my synthesis?
A1: The ideal technique depends on your specific needs, the reaction stage, and available equipment.
-
Thin-Layer Chromatography (TLC): A rapid, cost-effective, and qualitative method perfect for quickly checking the disappearance of starting materials and the appearance of the product. It is particularly useful for optimizing reaction conditions.[1][2]
-
High-Performance Liquid Chromatography (HPLC): Provides accurate quantitative data on reaction conversion, purity, and impurity profiles.[3][4] It is the preferred method for final product analysis and for generating precise kinetic data.
-
Gas Chromatography (GC/GC-MS): Suitable for volatile and thermally stable intermediates or byproducts. GC-MS can be invaluable for identifying unknown impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information, confirming the identity of intermediates and the final product. It can also be used for in-situ reaction monitoring to observe the transformation in real-time without sample workup.[6][7][8]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), it confirms the molecular weight of the products and byproducts, providing a high degree of confidence in compound identification.[1][6]
Q2: How do I choose the right TLC mobile phase?
A2: Start with a moderately polar solvent system, such as a mixture of heptane (B126788) and ethyl acetate. The goal is to achieve good separation between the starting material, intermediates, and the final product, with Rf values ideally between 0.2 and 0.8. For the synthesis of this compound, which involves converting a more polar diol intermediate to a less polar dichloro-product, you will see the product spot move significantly higher up the TLC plate.
Q3: At what wavelength should I monitor my reaction using HPLC-UV?
A3: Pyrimidine-containing compounds and bromophenyl groups are chromophoric and typically absorb UV light strongly. A wavelength of 254 nm is a common and effective choice for monitoring the synthesis of this compound.[9] However, it is always best practice to run a UV-Vis scan of your starting material and product to determine the optimal wavelength for detection.
Q4: Can I monitor the final chlorination step (5-(4-bromophenyl)pyrimidine-4,6-diol to the final product) directly?
A4: Yes, this is a critical step to monitor. The starting material, 5-(4-bromophenyl)pyrimidine-4,6-diol, is a polar solid, while the product, this compound, is significantly less polar. This large polarity change makes the reaction easy to monitor by TLC or HPLC. A successful reaction will show the disappearance of the baseline starting material spot (TLC) or early-eluting peak (HPLC) and the appearance of a new, higher Rf spot or later-eluting peak corresponding to the product.
Reaction Monitoring Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| TLC: Spots are streaking. | 1. Sample Overload: Too much sample applied. 2. Inappropriate Solvent System: Compound has low solubility in the mobile phase. 3. Acidic/Basic Sample: Ionization of the compound. | 1. Dilute your sample before spotting. 2. Adjust the polarity of your mobile phase. Adding a small amount of a more polar solvent (e.g., methanol) can help. 3. Add a trace amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization. |
| HPLC: Multiple unexpected peaks appear. | 1. Incomplete Reaction: Starting materials or intermediates are still present. 2. Side Reactions: Formation of byproducts due to incorrect temperature, stoichiometry, or moisture. 3. Sample Degradation: The product or an intermediate is unstable under the analytical conditions. | 1. Compare retention times with standards of your starting materials. Allow the reaction to proceed longer or re-evaluate conditions. 2. Use LC-MS to identify the molecular weights of the unknown peaks. This can provide clues about their structure. 3. Ensure the mobile phase is compatible with your sample. Check for degradation on the column by injecting the same sample multiple times. |
| HPLC: Peak fronting or tailing. | 1. Column Overload: Injecting too much sample. 2. Poor Sample Solubility: The sample is not fully dissolved in the mobile phase. 3. Column Degradation: The stationary phase is damaged. | 1. Reduce the injection volume or dilute the sample. 2. Dissolve the sample in a solvent that is weaker than the mobile phase (e.g., the initial mobile phase composition). 3. Flush the column or try a new column. |
| Reaction: Reaction appears stalled (no change in TLC/HPLC). | 1. Catalyst Deactivation: The catalyst (if used) is no longer active. 2. Low Temperature: The reaction requires more thermal energy. 3. Insoluble Reagents: A reagent may have precipitated out of the solution. | 1. Add fresh catalyst. For Suzuki-type side reactions, ensure the palladium catalyst is active.[2] 2. Gradually increase the reaction temperature while monitoring carefully. 3. Check the reaction mixture for precipitates. If an intermediate has become insoluble, a different solvent system may be required.[10] |
| NMR: Broad or distorted peaks. | 1. Sample Inhomogeneity: Solid particles are present in the NMR tube. 2. Paramagnetic Species: Trace metals are present. 3. Chemical Exchange: Protons are exchanging between different chemical environments. | 1. Filter the sample through a small plug of glass wool into the NMR tube. 2. Treat the sample with a chelating agent or pass it through a short silica (B1680970) plug. 3. Acquire the spectrum at a lower temperature to slow the exchange process. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
-
Preparation: Prepare a developing chamber with a suitable mobile phase (e.g., 7:3 Heptane:Ethyl Acetate). Place a filter paper in the chamber to ensure saturation.
-
Spotting: Using a capillary tube, take a small aliquot from the reaction mixture. Spot it on a silica gel TLC plate on the starting line. Also spot the starting material(s) for reference.
-
Development: Place the TLC plate in the chamber, ensuring the solvent level is below the spots.[9] Cover the chamber and allow the solvent to run up the plate.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).[2][9] The product, this compound, should appear as a new, less polar spot (higher Rf) compared to its diol precursor.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Monitoring
-
Sample Preparation: Take a small aliquot (e.g., 10 µL) from the reaction mixture and dilute it with a suitable solvent (e.g., acetonitrile) in a vial to a final volume of ~1 mL.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., Waters XBridge C18).[11]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both potentially containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.[9]
-
Injection Volume: 5-10 µL.
-
-
Analysis: Inject the prepared sample. Identify the peaks for starting material and product by comparing their retention times to pure standards. Quantify the reaction progress by integrating the peak areas. The final product should have a purity of >99%.[3][4]
Visualization of Workflows
Caption: General workflow for monitoring a pyrimidine (B1678525) synthesis reaction.
Caption: A logical guide for troubleshooting a stalled synthesis reaction.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. mdpi.com [mdpi.com]
- 3. US10556871B1 - Method for preparing this compound - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web.uvic.ca [web.uvic.ca]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
solvent effects on the reactivity of 5-(4-Bromophenyl)-4,6-dichloropyrimidine
Technical Support Center: 5-(4-Bromophenyl)-4,6-dichloropyrimidine
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound and how do solvents influence them?
A1: this compound is a versatile building block primarily used in cross-coupling reactions and nucleophilic substitutions. The choice of solvent is critical for reaction success, influencing reagent solubility, catalyst stability, and reaction rates. The main reaction types are:
-
Suzuki-Miyaura Coupling: This reaction typically functionalizes the C-Br bond. Solvent choice affects the yield and reaction time.
-
Buchwald-Hartwig Amination: Used to form C-N bonds at the C-Br or C-Cl positions. The solvent impacts catalyst activity and can influence side reactions.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyrimidine (B1678525) ring allows for the displacement of the chloro substituents by nucleophiles. Polar aprotic solvents generally accelerate these reactions.[1]
Q2: Which solvent is recommended as a starting point for Suzuki-Miyaura coupling with this substrate?
A2: For the Suzuki-Miyaura coupling of this compound with arylboronic acids, 1,4-dioxane (B91453) has been shown to provide good yields.[2][3] Toluene (B28343) and acetonitrile (B52724) have also been used, though potentially with lower yields.[2] A mixture of an organic solvent with water is often beneficial for dissolving the inorganic base and facilitating the transmetalation step.[2][4]
Q3: What class of solvents is generally preferred for Buchwald-Hartwig amination?
A3: Toluene and 1,4-dioxane are common and effective solvents for Buchwald-Hartwig aminations.[5][6][7] Tetrahydrofuran (THF) can also be utilized, but may sometimes lead to lower yields.[5] The choice of solvent can also affect the rates of competing side reactions.[5]
Q4: How do solvents affect the selectivity in nucleophilic aromatic substitution (SNAr) on the dichloropyrimidine core?
A4: In dichloropyrimidines, the C4 and C6 positions are generally more reactive towards nucleophiles than the C2 position.[8][9] The reaction rate of SNAr is significantly influenced by the solvent. Polar aprotic solvents, such as DMF or DMSO, are known to accelerate these reactions by stabilizing the charged intermediate (Meisenheimer complex) without strongly solvating the nucleophile.[1] In contrast, protic solvents can solvate the nucleophile, reducing its reactivity.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Q: I am experiencing low to no yield in the Suzuki-Miyaura coupling of this compound with an arylboronic acid. What are the potential solvent-related causes and solutions?
A: Low yields in Suzuki-Miyaura couplings can often be attributed to solvent conditions. Here are some troubleshooting steps:
-
Poor Solubility of Reagents:
-
Problem: The base (e.g., K₃PO₄) or the boronic acid may not be sufficiently soluble in the chosen solvent.
-
Solution: A mixture of an organic solvent and water is often used to dissolve the inorganic base.[2][4] For example, a mixture of 1,4-dioxane and water can be effective.[8] Ensure vigorous stirring to overcome phase-transfer limitations.
-
-
Catalyst Deactivation:
-
Problem: The palladium catalyst can be sensitive to impurities in the solvent, such as oxygen or water (in non-aqueous setups).
-
Solution: Use anhydrous, degassed solvents. Sparging the solvent with an inert gas (argon or nitrogen) before use is highly recommended.
-
-
Suboptimal Solvent Choice:
Issue 2: Side Reactions in Buchwald-Hartwig Amination
Q: I am observing significant hydrodehalogenation as a side product in my Buchwald-Hartwig amination. How can the solvent choice help minimize this?
A: Hydrodehalogenation, where the bromine or chlorine atom is replaced by a hydrogen atom, is a common side reaction.[5] Solvent choice can play a role in mitigating this:
-
Solvent Polarity:
-
Reaction Concentration:
-
Problem: Very dilute conditions can sometimes favor side reactions.
-
Solution: While not strictly a solvent choice, adjusting the concentration by reducing the solvent volume can sometimes improve the rate of the desired reaction relative to side reactions.
-
Issue 3: Sluggish Nucleophilic Aromatic Substitution (SNAr)
Q: My SNAr reaction on the 4,6-dichloro positions is very slow. Can a change in solvent speed it up?
A: Yes, the solvent has a profound effect on the rate of SNAr reactions.
-
Protic vs. Aprotic Solvents:
-
Problem: Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the nucleophile, creating a solvent shell that reduces its nucleophilicity and slows down the reaction.
-
Solution: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the cation of a salt but not the nucleophilic anion as strongly, leading to a "naked," more reactive nucleophile and a significant rate increase.[1]
-
-
Solvent Polarity:
-
Problem: Nonpolar solvents are generally poor choices for SNAr as they do not effectively stabilize the charged Meisenheimer intermediate.
-
Solution: Ensure the chosen solvent has a sufficiently high dielectric constant to support the formation of charged intermediates.
-
Data Presentation
Table 1: Solvent Effects on the Yield of a Suzuki-Miyaura Coupling Product (3a)
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,4-Dioxane | K₃PO₄ | 70-80 | 18-22 | 60 | [2] |
| Dry Toluene | K₃PO₄ | 70-80 | 18-22 | 40 | [2] |
| Acetonitrile | K₃PO₄ | 70-80 | 18-22 | 36 | [2] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound[2][8]
-
Reaction Setup: In a Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and K₃PO₄ (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times. Add anhydrous, degassed 1,4-dioxane (e.g., 6 mL per 0.986 mmol of substrate) and distilled water (e.g., 1.5 mL per 0.986 mmol of substrate) via syringe.
-
Reaction: Stir the mixture at 70-80 °C for 18-22 hours, monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Add ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., 2 mol%) and the phosphine (B1218219) ligand (e.g., 4 mol%).
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Solvent Addition: Evacuate the flask and backfill with an inert gas. Add anhydrous, degassed toluene.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.) and the nucleophile (e.g., an amine or alkoxide, 2.2 equiv.).
-
Solvent Addition: Add a polar aprotic solvent such as DMF or DMSO.
-
Base (if required): If the nucleophile is an alcohol or a primary/secondary amine, a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.5 equiv.) may be required.
-
Reaction: Stir the mixture at an appropriate temperature (can range from room temperature to elevated temperatures) and monitor by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry, concentrate, and purify by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting flowchart for low yield focusing on solvent issues.
References
- 1. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
A Comparative Guide to Novel Endothelin Receptor Antagonists Derived from 5-(4-Bromophenyl)-4,6-dichloropyrimidine
In the landscape of drug discovery, the strategic design and synthesis of novel compounds from versatile chemical scaffolds are paramount for developing new therapeutic agents. One such scaffold, 5-(4-bromophenyl)-4,6-dichloropyrimidine, has proven to be a critical intermediate in the generation of potent endothelin (ET) receptor antagonists.[1][2][3][4] This guide provides a detailed comparison of novel compounds derived from this pyrimidine (B1678525) core, with a particular focus on Macitentan and its analogues. The performance of these compounds is benchmarked against established dual and selective endothelin receptor antagonists, Bosentan and Ambrisentan, respectively, providing valuable insights for researchers and professionals in drug development.
The endothelin system, with its two receptor subtypes, ETA and ETB, plays a crucial role in vasoconstriction and cell proliferation.[5][6] Dysregulation of this system is implicated in various cardiovascular diseases, most notably pulmonary arterial hypertension (PAH).[5][6] Consequently, the development of antagonists for these receptors is a key therapeutic strategy. This guide presents a comparative analysis of the in vitro potencies of novel pyrimidine-based antagonists and their predecessors.
Comparative Analysis of In Vitro Potency
The following table summarizes the in vitro inhibitory activities (IC50) of novel compounds derived from this compound against the ETA and ETB receptors. For a comprehensive comparison, data for the established drugs Bosentan and Ambrisentan are also included.
| Compound | R | IC50 ETA (nM) | IC50 ETB (nM) |
| Novel Sulfamide (B24259) Derivatives | |||
| Macitentan (17) | -CH2CH2CH3 | 0.5 | 390 |
| Analogue 38 | -H | 0.6 | >1000 |
| Analogue 39 | -CH3 | 0.4 | 810 |
| Analogue 40 | -CH2CH3 | 0.5 | 450 |
| Analogue 41 | -CH(CH3)2 | 0.8 | 350 |
| Benchmark Compounds | |||
| Bosentan | N/A | 29 | 930 |
| Ambrisentan | N/A | 5.4 | >1000 |
Data for novel sulfamide derivatives and Bosentan were extracted from "The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist". Data for Ambrisentan was obtained from publicly available pharmacological data.
Signaling Pathway of Endothelin Receptors
The diagram below illustrates the signaling pathway of the endothelin system. Endothelin-1 (ET-1) binds to both ETA and ETB receptors on smooth muscle cells, leading to vasoconstriction. The novel compounds discussed in this guide act as antagonists at these receptors, thereby inhibiting this pathway.
Caption: Endothelin receptor signaling pathway and point of inhibition.
Experimental Protocols
A generalized workflow for the synthesis and characterization of the novel compounds is outlined below. For specific details of the synthesis of each compound, please refer to the supporting information of the primary literature.
General Synthesis of Novel Sulfamide Derivatives
The synthesis of the target sulfamide derivatives generally follows a multi-step sequence starting from this compound.[5][6]
-
Preparation of the Sulfonamide Potassium Salt: The corresponding sulfonyl chloride is treated with ammonia, followed by potassium tert-butylate in methanol (B129727) to yield the sulfonamide potassium salt.[5][6]
-
Synthesis of the Monochloro-pyrimidine Intermediate: The dichloro-pyrimidine starting material is reacted with the sulfonamide potassium salt in a solvent such as DMSO at room temperature.[6]
-
Introduction of the Side Chain: The monochloro-pyrimidine intermediate is then reacted with a freshly prepared solution of sodium in ethylene (B1197577) glycol at elevated temperatures to introduce the ethoxy side chain.[5]
-
Final Coupling and Deprotection: The resulting alcohol is deprotonated with sodium hydride and reacted with the appropriate 2-chloro- or 2-(methylsulfonyl) pyrimidine.[5] Any protecting groups, such as a BOC group, are subsequently removed using a strong acid like HCl in dioxane.[5][6]
In Vitro Endothelin Receptor Binding Assays
The inhibitory activity of the compounds on the ETA and ETB receptors is determined using radioligand binding assays.
-
Membrane Preparation: Membranes from cells recombinantly expressing either human ETA or ETB receptors are used.
-
Binding Assay: The assay is performed in a buffer solution containing the cell membranes, a radiolabeled endothelin ligand (e.g., [125I]ET-1), and varying concentrations of the test compound.
-
Incubation and Detection: The mixture is incubated to allow for competitive binding. The amount of bound radioligand is then quantified using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by fitting the displacement curves to a logistic equation.
Experimental Workflow
The following diagram provides a high-level overview of the experimental workflow from synthesis to in vitro evaluation of the novel endothelin receptor antagonists.
Caption: General workflow for synthesis and evaluation.
Conclusion
The derivatives of this compound, particularly Macitentan, have demonstrated potent antagonism of the endothelin receptors. The structure-activity relationship data reveals that modifications to the sulfamide side chain can significantly influence the potency and selectivity for the ETA and ETB receptors. This comparative guide provides a valuable resource for researchers in the field, offering a clear summary of the performance of these novel compounds in relation to established therapies. The detailed experimental protocols and workflow diagrams further facilitate the understanding and potential replication of these findings. The continued exploration of this chemical scaffold holds promise for the development of next-generation endothelin receptor antagonists with improved pharmacological profiles.
References
A Comparative Guide to Analytical Methods for the Purity Validation of 5-(4-Bromophenyl)-4,6-dichloropyrimidine
For researchers, scientists, and professionals in drug development, ensuring the purity of intermediates like 5-(4-Bromophenyl)-4,6-dichloropyrimidine is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of the principal analytical methods for purity validation of this compound, supported by experimental protocols and performance data to aid in method selection and implementation.
The primary analytical method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC), which is noted for its accuracy and robustness in handling compounds of this nature. A patent for the synthesis of this compound specifies HPLC for purity determination, achieving levels as high as 99.93%.[1] As an alternative and complementary technique, Gas Chromatography (GC) can also be employed, particularly for identifying and quantifying volatile impurities.
Comparison of Analytical Method Performance
The choice between HPLC and GC for the purity analysis of this compound depends on the specific requirements of the analysis, including the nature of expected impurities and the intended application of the method. HPLC is generally the preferred method for release testing and stability studies due to its versatility and high precision for non-volatile compounds. GC serves as a valuable orthogonal technique, especially for the detection of residual solvents and other volatile impurities.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.01% | 0.02% |
| Limit of Quantitation (LOQ) | 0.03% | 0.06% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 1.0% | < 2.0% |
| Primary Application | Routine purity testing, separation of non-volatile impurities and degradation products. | Analysis of volatile and thermally stable impurities, residual solvents. |
| Thermal Stability Requirement | Not required. | Analyte must be thermally stable and volatile. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar halogenated pyrimidine (B1678525) derivatives and pharmaceutical intermediates.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the accurate quantification of this compound and its non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector (e.g., Waters 2489-1525 High-Performance Liquid Chromatograph or equivalent)[1]
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
-
Sample of this compound for testing
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid. The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: Approximately 20 minutes
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 0.1 mg/mL).
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a concentration similar to the standard solution.
-
Analysis: Inject the blank (mobile phase), standard solution, and sample solution into the HPLC system.
-
Purity Calculation: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram (area percent method).
Gas Chromatography (GC) Protocol
This method is suitable for the analysis of volatile impurities and can serve as an orthogonal method to HPLC.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column suitable for polar compounds (e.g., DB-5 or equivalent; 30 m x 0.25 mm I.D., 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents and Materials:
-
High-purity helium or nitrogen as carrier gas
-
Solvent for sample dissolution (e.g., Dichloromethane or Toluene, HPLC grade)
-
This compound sample
Chromatographic Conditions:
-
Carrier Gas Flow Rate: 1.0 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Injection Mode: Split (e.g., 50:1)
Procedure:
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the chosen solvent to a suitable concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample solution into the GC system.
-
Impurity Profile: Identify and quantify any volatile impurities based on their retention times and peak areas relative to the main component.
Visualization of Analytical Workflows
To facilitate a clearer understanding of the experimental processes and the logical connections between validation parameters, the following diagrams are provided.
References
A Comparative Analysis of the Reactivity of 5-(4-Bromophenyl)-4,6-dichloropyrimidine and Other Dihalopyrimidines
For researchers, scientists, and drug development professionals, the selective functionalization of the pyrimidine (B1678525) core is a cornerstone of modern medicinal chemistry. Dihalopyrimidines, such as 5-(4-Bromophenyl)-4,6-dichloropyrimidine, offer a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This guide provides an objective comparison of the reactivity of this compound with other dihalopyrimidines, supported by experimental data, to facilitate the rational design of synthetic routes.
The reactivity of the pyrimidine ring is significantly influenced by its electron-deficient nature, which makes it susceptible to nucleophilic aromatic substitution (SNAr). The position and nature of halogen substituents, as well as other groups on the ring, play a crucial role in dictating the regioselectivity and rate of these reactions. Generally, the reactivity of chloro-substituents on the pyrimidine ring follows the order C4(6) > C2 >> C5.[1][2] This preference is attributed to the greater ability of the intermediate (Meisenheimer complex) to stabilize the negative charge when nucleophilic attack occurs at the C4 or C6 positions, which are para and ortho to the ring nitrogens, respectively.[2]
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The presence of a bulky 4-bromophenyl group at the C5 position of this compound can influence the accessibility of the adjacent C4 and C6 positions to incoming nucleophiles. However, the fundamental electronic activation provided by the two ring nitrogens still renders the C4 and C6 positions as the primary sites for nucleophilic attack.
The table below summarizes the comparative reactivity of various dichloropyrimidines in SNAr reactions, highlighting the influence of substituents on reaction outcomes.
| Dihalopyrimidine | Nucleophile | Reaction Conditions | Product(s) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Secondary Amines | K₂CO₃, DMAc | 70:30 mixture of C4/C2 isomers | Not specified | [3] |
| 6-(4-Fluorophenyl)-2,4-dichloropyrimidine | Dibutylamine | K₂CO₃, DMAc | 70:30 mixture of C4/C2 isomers | Not specified | [3] |
| 2,4,6-Trichloropyrimidine | Phenolate ion | Not specified | 90:10 mixture of C4/C2 isomers | Not specified | [3] |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline | NaOH, Ethanol | Mono-amination at C4 | Not specified | [4] |
| 4,6-Dichloro-5-nitropyrimidine | Hydrogen (Reduction) | 10% Pd/C, Ethyl Acetate | 5-Amino-4,6-dichloropyrimidine | Not specified | [5] |
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. The reactivity of dihalopyrimidines in these reactions is also position-dependent, with the general trend often mirroring that of SNAr reactions (C4(6) > C2 > C5).[3][6]
This compound itself can undergo Suzuki-Miyaura reactions at the bromophenyl moiety.[7][8] The chlorine atoms on the pyrimidine ring can also participate in cross-coupling reactions, typically requiring more forcing conditions than the C-Br bond.
The following table presents data on the Suzuki-Miyaura coupling of various dihalopyrimidines.
| Dihalopyrimidine | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good yields | [7] |
| 2,4,6-Trichloropyrimidine | 4-Fluorophenylboronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [3] |
Factors Influencing Reactivity and Regioselectivity
The regioselectivity of reactions with dihalopyrimidines is a delicate balance of electronic and steric effects.
-
Electronic Effects: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, activating the chloro-substituents towards nucleophilic attack.[1] Substituents on the ring can further modulate this reactivity. Electron-donating groups (EDGs) at the C6 position can favor substitution at the C2 position, while electron-withdrawing groups (EWGs) at the C5 position tend to enhance the inherent preference for C4 substitution.[9][10]
-
Steric Hindrance: A bulky substituent at the C5 position, such as the 4-bromophenyl group, can sterically hinder the approach of a nucleophile to the adjacent C4 and C6 positions. This can influence the reaction rate and, in some cases, the regioselectivity, potentially favoring attack at the less hindered position.
-
Reaction Conditions: The choice of solvent, base, temperature, and catalyst/ligand system can significantly impact the outcome of the reaction, including the regioselectivity.[6][10] For instance, in some cases, palladium-catalyzed amination can offer higher regioselectivity compared to traditional SNAr conditions.[3]
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution (SNAr) of Dichloropyrimidines with Amines
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), the dichloropyrimidine (1.0 equivalent) and a suitable anhydrous solvent (e.g., 1,4-dioxane) are added. The amine nucleophile (1.4 equivalents) is then introduced via syringe. The reaction mixture is heated to a temperature ranging from 80-100 °C for a duration of 30-60 minutes. The progress of the reaction is monitored by analytical techniques such as GC-MS.[1]
General Procedure for Suzuki-Miyaura Coupling of this compound
In a Schlenk flask under an inert atmosphere, this compound (1.0 equivalent) and the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%), are dissolved in a suitable solvent like 1,4-dioxane. The mixture is stirred at room temperature for approximately 30 minutes. Subsequently, the aryl or heteroaryl boronic acid (1.1 equivalents), a base such as K₃PO₄ (2.0 equivalents), and water are added. The reaction mixture is then heated to reflux at 70-80 °C for 18-22 hours. Upon completion, the reaction is cooled to room temperature and worked up by extraction with an organic solvent like ethyl acetate.[7]
Visualizing Reactivity Principles
The following diagrams illustrate the key concepts governing the reactivity of dihalopyrimidines.
Caption: Key factors influencing the reactivity and regioselectivity of dihalopyrimidines.
Caption: General order of reactivity of halogen substituents on the pyrimidine ring.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. 5-Amino-4,6-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Comparative Biological Activity of 5-(4-Bromophenyl)-4,6-dichloropyrimidine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of various derivatives of 5-(4-bromophenyl)-4,6-dichloropyrimidine. This core scaffold has been utilized as a key intermediate in the synthesis of compounds with a range of therapeutic potentials, from endothelin receptor antagonism to anticancer and antimicrobial activities.
This publication synthesizes experimental data from multiple studies to offer an objective comparison of the performance of these derivatives, supported by detailed experimental protocols and visual representations of synthetic and signaling pathways.
I. Overview of Biological Activities
Derivatives of this compound have demonstrated a spectrum of biological activities, primarily attributed to the versatility of the pyrimidine (B1678525) core for substitution at the 4- and 6-positions. The primary reported activities include:
-
Endothelin Receptor Antagonism: Notably, this compound is a key intermediate in the synthesis of Macitentan, a potent dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.[1][2][3]
-
Anticancer Activity: Various derivatives have been investigated for their potential as anticancer agents, with some showing activity against cell lines such as human colorectal carcinoma (HCT116) and non-small cell lung cancer (A549).[4][5][6]
-
Antimicrobial Activity: Certain scaffolds derived from this pyrimidine intermediate have exhibited promising antimicrobial properties.[4]
-
NHE-1 Inhibition: A series of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs, which can be conceptually derived from the core structure, have been identified as potent inhibitors of the sodium-hydrogen exchanger-1 (NHE-1).[7]
II. Comparative Performance Data
The following tables summarize the quantitative data on the biological activities of various derivatives.
Table 1: Endothelin Receptor Antagonist Activity
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Macitentan | ETA / ETB | Potent inhibitor with significant affinity | CHO cells | [1][3] |
| Bosentan | ETA / ETB | - | - | [1] |
| Ambrisentan | ETA selective | - | - | [1] |
Table 2: Anticancer Activity
| Compound ID | Cancer Cell Line | Activity | Reference |
| k8 | HCT116 (Human Colorectal) | Potent anticancer activity | [4] |
| k14 | HCT116 (Human Colorectal) | Potent anticancer activity | [4] |
| 9u | A549 (Lung), MCF-7 (Breast), PC-3 (Prostate) | IC50: 0.35 µM (A549), 3.24 µM (MCF-7), 5.12 µM (PC-3) | [5] |
| 7a | A549 (Lung) | IC50: 10.73 µM | [6] |
| 8a | A549 (Lung) | IC50: 10.99 µM | [6] |
| 7h | A549 (Lung), HeLa (Cervical) | IC50: 12.71 µM (A549), 8.55 µM (HeLa) | [6] |
| 8h | A549 (Lung), HeLa (Cervical) | IC50: 8.44 µM (A549), 5.55 µM (HeLa) | [6] |
Table 3: Antimicrobial Activity
| Compound ID | Microbial Species | Activity | Reference |
| k6 | Selected microbial species | Most potent | [4] |
| k12 | Selected microbial species | Most potent | [4] |
| k14 | Selected microbial species | Most potent | [4] |
| k20 | Selected microbial species | Most potent | [4] |
Table 4: NHE-1 Inhibitory Activity
| Compound ID | Target | IC50 (µM) | Selectivity (NHE-2/NHE-1) | Oral Bioavailability (rat) | Reference |
| 9t | NHE-1 | 0.0065 | 1400 | 52% | [7] |
III. Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
A. Synthesis of this compound
The synthesis of the core intermediate, this compound, is a crucial first step. A common synthetic route involves a three-step process starting from commercially available methyl 2-(4-bromophenyl)acetate.[8][9][10]
-
Synthesis of Dimethyl 2-(4-bromophenyl)malonate: Methyl 2-(4-bromophenyl)acetate is reacted to form the corresponding malonate.
-
Synthesis of 5-(4-Bromophenyl)pyrimidine-4,6-diol: The malonate is then used to synthesize the pyrimidine-4,6-diol derivative.
-
Synthesis of this compound: The final step involves the chlorination of the pyrimidine-4,6-diol, often using phosphorus oxychloride (POCl3), to yield the desired product.[10]
The structure of the final compound is typically confirmed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10]
B. In Vitro Endothelin Receptor Binding Assay
The inhibitory activity of compounds on endothelin receptors is commonly assessed using a radioligand binding assay.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells recombinantly expressing either the human ETA or ETB receptor are used.[3]
-
Assay Protocol: The assay measures the displacement of a radiolabeled endothelin, such as 125I-ET-1, from the receptors by the test compound.
-
Data Analysis: The concentration of the compound that inhibits 50% of the radioligand binding (IC50) is determined.
C. Antiproliferative Activity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to measure cell density, and thus is a common method for evaluating the antiproliferative effects of compounds on cancer cell lines.
-
Cell Plating: Cancer cells (e.g., HCT116) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
Cell Fixation and Staining: After treatment, the cells are fixed with trichloroacetic acid and stained with SRB dye.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 515 nm) to determine the cell density. The IC50 value, the concentration that inhibits cell growth by 50%, is then calculated.
D. Antimicrobial Activity Screening (Tube Dilution Method)
The tube dilution method is a standard technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a series of test tubes.
-
Inoculation: Each tube is inoculated with the microbial suspension.
-
Incubation: The tubes are incubated under appropriate conditions for microbial growth.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
IV. Visualized Pathways and Workflows
The following diagrams illustrate the key synthetic pathway and a relevant signaling pathway.
Caption: Synthetic route to this compound.
Caption: Simplified Endothelin signaling pathway and the inhibitory action of Macitentan.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor activity of novel ribonucleosides with C-5 OH replaced by a diaminopyrimidinyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine | Atlantis Press [atlantis-press.com]
- 9. atlantis-press.com [atlantis-press.com]
- 10. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to Derivatives of 5-(4-Bromophenyl)-4,6-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for derivatives of 5-(4-Bromophenyl)-4,6-dichloropyrimidine, a key intermediate in the synthesis of various pharmacologically active compounds. By presenting ¹H NMR, ¹³C NMR, and mass spectrometry data in a clear, tabular format, this document serves as a valuable resource for the identification, characterization, and quality control of these important chemical entities. Furthermore, detailed experimental protocols for the synthesis of the parent compound and its derivatives are provided, alongside illustrative diagrams of the synthetic pathways.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. These derivatives are broadly categorized into biaryl compounds synthesized via Suzuki-Miyaura coupling and other derivatives with amino and alkoxy substitutions, which serve as valuable comparators.
This compound and its Biaryl Derivatives
This class of compounds is synthesized through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where one or both chlorine atoms on the pyrimidine (B1678525) ring are substituted with various aryl groups.
Table 1: Spectroscopic Data for this compound and its Biaryl Derivatives
| Compound Name | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrum (m/z) |
| This compound | 8.96 (s, 1H, Ar-H), 7.72 (d, J = 8.5 Hz, 2H, Ar-H), 7.39 (d, J = 8.5 Hz, 2H, Ar-H)[1] | Data not available in cited sources | 302 [M+H]⁺[1] | |
| 4,6-Dichloro-5-(4'-methoxy-[1,1'-biphenyl]-4-yl)pyrimidine | Specific data for this derivative was not found in the provided search results, but would be expected to show characteristic signals for the methoxy (B1213986) group (~3.8 ppm) and additional aromatic protons. | Specific data for this derivative was not found in the provided search results, but would be expected to show a signal for the methoxy carbon (~55 ppm) and additional aromatic carbons. | Expected [M+H]⁺ around 375.0 | |
| 4'- (4,6-Dichloropyrimidin-5-yl)-[1,1'-biphenyl]-4-carbonitrile | Specific data for this derivative was not found in the provided search results, but would be expected to show downfield shifts for the protons on the carbonitrile-bearing ring. | Specific data for this derivative was not found in the provided search results, but would be expected to show a characteristic signal for the nitrile carbon (~118 ppm) and the ipso-carbon attached to it. | Expected [M+H]⁺ around 368.0 |
Note: The spectroscopic data for the biaryl derivatives are based on the expected outcomes from the synthesis described in the literature, which confirms product formation using these techniques. Specific peak lists were not available in the initial search results.
Alternative Pyrimidine-Based Compounds for Comparison
To provide a broader context, this section includes spectroscopic data for other classes of pyrimidine derivatives, which can serve as alternatives or starting points for further chemical exploration.
Table 2: Spectroscopic Data for Amino- and Alkoxy- Substituted Pyrimidine Derivatives
| Compound Name | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrum (m/z) |
| 4-(4-(4-Bromophenyl)piperazin-1-yl)pyrimidin-2-amine | 3.16 (t, 4H), 3.65 (t, 4H), 6.02 (s, 2H, NH₂), 6.88 (d, 2H), 7.39 (d, 2H), 7.77 (d, 1H), 6.05 (d, 1H)[2] | 43.7, 48.9, 93.5, 115.2, 117.8, 131.9, 151.7, 157.5, 162.8, 163.5[2] | Not explicitly provided, but would be expected around 348.1 [M+H]⁺ | |
| 5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinamine | 8.51 (s, 2H), 8.49 (s, 1H), 7.58-7.63 (m, 2H), 7.16-7.21 (m, 2H), 6.88 (s, 1H), 5.61 (t, 1H), 4.72-4.76 (m, 2H), 4.62-4.66 (m, 2H), 2.99 (q, 2H), 1.61 (h, 2H), 0.97 (t, 3H)[3] | 11.6, 22.7, 46.1, 65.3, 65.9, 104.8, 112.4, 123.7, 128.0, 131.7, 133.0, 155.7, 156.4, 159.7, 163.5, 166.3[3] | 588.86 [M+H]⁺[3] |
Experimental Protocols
The following protocols are based on established literature procedures for the synthesis of this compound and its derivatives.
Synthesis of this compound
The synthesis of the parent compound is a multi-step process starting from commercially available materials.[1]
-
Synthesis of Dimethyl 2-(4-bromophenyl)malonate: Methyl 2-(4-bromophenyl)acetate is reacted with dimethyl carbonate in the presence of sodium methoxide.
-
Synthesis of 5-(4-Bromophenyl)pyrimidine-4,6-diol: The resulting malonate derivative is condensed with formamidine (B1211174) acetate.
-
Synthesis of this compound: The diol is then chlorinated using phosphorus oxychloride (POCl₃) under reflux conditions to yield the final product.[1]
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol describes a general method for the synthesis of biaryl derivatives.[4]
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, this compound (1.0 equivalent), the desired arylboronic acid (1.1 equivalents), and a suitable base such as K₃PO₄ are added.
-
Catalyst and Solvent Addition: A palladium catalyst, typically Pd(PPh₃)₄ (5 mol%), and an anhydrous solvent like 1,4-dioxane (B91453) are added to the flask.
-
Reaction Conditions: The reaction mixture is stirred and heated at 70-80 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Visualizations
The following diagrams illustrate the key synthetic pathways described in this guide.
Caption: Synthetic route for this compound.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
References
A Comparative Guide to Suzuki Coupling Reactions of Dichloropyrimidines for Pharmaceutical Synthesis
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Dichloropyrimidines are versatile building blocks, and their modification via Suzuki-Miyaura cross-coupling reactions is a key strategy for creating diverse molecular libraries. This guide provides an objective comparison of the Suzuki coupling of 5-(4-Bromophenyl)-4,6-dichloropyrimidine with the more common 2,4-dichloropyrimidine (B19661), supported by experimental data and detailed protocols.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[1] In the context of dichloropyrimidines, the regioselectivity of the reaction is a critical factor.[2] For instance, in 2,4-dichloropyrimidines, the C4 position is generally more reactive and undergoes substitution preferentially.[2][3] This guide will explore the nuances of these reactions, providing a practical resource for synthetic chemists.
Performance Comparison of Dichloropyrimidine Substrates in Suzuki Coupling
The following tables summarize the yields of Suzuki coupling reactions for this compound and 2,4-dichloropyrimidine with various arylboronic acids, highlighting the differences in reactivity and efficiency.
Table 1: Suzuki Coupling of this compound with Various Arylboronic Acids [1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 60 |
| 2 | 4-Methylphenylboronic acid | 4,6-dichloro-5-(4'-methyl-[1,1'-biphenyl]-4-yl)pyrimidine | 75 |
| 3 | 4-Methoxyphenylboronic acid | 4,6-dichloro-5-(4'-methoxy-[1,1'-biphenyl]-4-yl)pyrimidine | 80 |
| 4 | 4-Chlorophenylboronic acid | 5-(4'-chloro-[1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 55 |
| 5 | 4-Fluorophenylboronic acid | 4,6-dichloro-5-(4'-fluoro-[1,1'-biphenyl]-4-yl)pyrimidine | 50 |
Reaction Conditions: 5 mol% Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane (B91453), 70-80 °C, 18-22 h.
Table 2: Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid under Various Conditions [4]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | THF | 60 | 24 | 45 |
| 2 | DMF | 80 | 24 | 56 |
| 3 | 1,4-Dioxane | 100 | 24 | 71 |
| 4 | Isopropanol | 80 | 24 | 62 |
Reaction Conditions: 5 mol% Pd(PPh₃)₄, K₂CO₃.
Application in Drug Synthesis: The Macitentan Pathway
This compound is a key intermediate in the synthesis of Macitentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[5][6][7] The following diagram illustrates a synthetic route to Macitentan starting from this key intermediate.
Caption: Synthetic pathway to Macitentan from this compound.
Experimental Protocols
Suzuki Coupling of this compound (General Procedure)[1]
To a Schlenk flask under an inert atmosphere, this compound (0.986 mmol) and Pd(PPh₃)₄ (5 mol%) were added to 6 mL of 1,4-dioxane. The mixture was stirred at room temperature for 30 minutes. Subsequently, the respective arylboronic acid (1.08 mmol), K₃PO₄ (1.972 mmol), and 1.5 mL of distilled water were added. The reaction mixture was then refluxed at 70-80 °C for 18-22 hours. After completion (monitored by TLC), the reaction was cooled to room temperature, and ethyl acetate (B1210297) was added. The organic layer was separated, washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography.
Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine[2]
In a microwave reactor vial, 2,4-dichloropyrimidine (0.5 mmol), the arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol) were mixed. Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%) was then added, followed by a mixture of 1,4-dioxane (4 mL) and H₂O (2 mL). The vial was sealed and flushed with argon. The reaction mixture was subjected to microwave irradiation at 100 °C for 15 minutes. After cooling, the mixture was extracted with ethyl acetate and washed with brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and the solvent was evaporated under reduced pressure. The crude product was purified by flash column chromatography.
Comparative Analysis and Alternative Approaches
The Suzuki coupling of this compound demonstrates good to excellent yields, particularly with electron-rich boronic acids.[1] The presence of the 5-bromophenyl substituent appears to influence the reactivity of the C4 and C6 chloro groups, though mono-arylation is still favored.[1]
In comparison, the Suzuki coupling of 2,4-dichloropyrimidine is well-studied and generally proceeds with high regioselectivity at the C4 position.[4][8] Microwave-assisted protocols for 2,4-dichloropyrimidine offer significant advantages in terms of reduced reaction times and catalyst loading.[4]
While Suzuki coupling is a powerful tool, other cross-coupling reactions such as Stille, Heck, and Sonogashira couplings can also be employed for the functionalization of dichloropyrimidines, offering alternative routes to desired products. The choice of reaction is often dictated by the availability of starting materials and the desired functional group tolerance.
Conclusion
Both this compound and 2,4-dichloropyrimidine are valuable substrates in Suzuki coupling reactions for the synthesis of complex pyrimidine (B1678525) derivatives. The choice between these substrates will depend on the specific synthetic target. The data and protocols presented in this guide offer a valuable resource for researchers in medicinal chemistry and drug development, aiding in the rational design of synthetic strategies for novel pyrimidine-based compounds. The successful application of this compound in the synthesis of Macitentan underscores the importance of such building blocks in the pharmaceutical industry.[5][6][7]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | Pharmaceutical Intermediate | 146533-41-7 - PHMO [phmo.com]
- 8. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Novel Pyrimidine Derivatives Demonstrate Potent Kinase Inhibition and Anticancer Activity: A Comparative Analysis
For Immediate Release
Recent advancements in medicinal chemistry have underscored the significant potential of novel pyrimidine-based compounds as potent inhibitors of key cellular signaling pathways implicated in cancer.[1][2][3][4][5] These compounds, leveraging the versatile pyrimidine (B1678525) scaffold, have demonstrated remarkable efficacy in preclinical studies, targeting various protein kinases and exhibiting potent cytotoxic effects against a range of cancer cell lines.[1][6][7][8] This guide provides a comparative analysis of the inhibitory potential of these emerging pyrimidine derivatives against established alternatives, supported by experimental data and detailed methodologies.
The pyrimidine nucleus is a cornerstone in the development of therapeutic agents, owing to its presence in the fundamental building blocks of DNA and RNA.[1][9] Its structural versatility allows for modifications that can enhance binding affinity, selectivity, and overall efficacy against biological targets.[2][3] Researchers have successfully synthesized numerous pyrimidine derivatives that show promise in treating various diseases, with a significant focus on oncology.[2][3][5]
Comparative Inhibitory Activity of Novel Pyrimidine Compounds
The following table summarizes the in vitro inhibitory activity of several recently developed pyrimidine-based compounds against various cancer cell lines and specific kinase targets. For comparison, data for relevant established inhibitors are also included where available.
| Compound Class | Specific Compound | Target | Cancer Cell Line | IC50 Value | Reference Compound | IC50 Value (Ref.) |
| Pyrido[2,3-d]pyrimidines | Compound 4 | PIM-1 Kinase | MCF-7 (Breast Cancer) | 0.57 µM | Staurosporine | 6.76 µM |
| Compound 10 | PIM-1 Kinase | MCF-7 (Breast Cancer) | 1.13 µM | Staurosporine | 6.76 µM | |
| Compound 11 | PIM-1 Kinase | HepG2 (Liver Cancer) | 0.99 µM | Staurosporine | N/A | |
| Pyrido[4,3-d]pyrimidines | Compound 2l | Sterol 14α-demethylase (CYP51) | Botrytis cinerea | 0.191 µg/mL | Epoxiconazole | 0.802 µg/mL |
| Compound 4f | Sterol 14α-demethylase (CYP51) | Botrytis cinerea | 0.487 µg/mL | Epoxiconazole | 0.802 µg/mL | |
| Pyridine-Pyrimidine Hybrids | Compound 9d | COX-2 | N/A | 0.54 µM | Celecoxib | 1.11 µM |
| Imidazole-Pyrimidine-Sulfonamide Hybrids | Compound 88 | HER2 | N/A | 81 ± 40 ng/mL | N/A | N/A |
| Compound 88 | EGFR-L858R mutant | N/A | 59 ± 30 ng/mL | N/A | N/A | |
| Compound 88 | EGFR-T790M mutant | N/A | 49 ± 20 ng/mL | N/A | N/A | |
| Fused 1,4-benzodioxane (B1196944) Pyrimidine | Prototype 131 | Tubulin Polymerization | HepG2 (Liver Cancer) | 0.11 ± 0.02 µM | N/A | N/A |
| Prototype 131 | Tubulin Polymerization | U937 (Lymphoma) | 0.07 ± 0.01 µM | N/A | N/A |
Data synthesized from multiple sources.[10][11][12][13]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these novel pyrimidine compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of the compounds on the proliferation of cancer cell lines.
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrimidine compounds and the reference drug (e.g., Staurosporine) for 48 hours.
-
MTT Addition: After the treatment period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.[12]
PIM-1 Kinase Inhibitory Assay
This assay determines the ability of the compounds to inhibit the activity of the PIM-1 kinase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the PIM-1 enzyme, a specific substrate peptide, and ATP in a kinase buffer.
-
Compound Incubation: The novel pyrimidine compounds and a reference inhibitor (e.g., Staurosporine) are added to the reaction mixture at various concentrations and incubated.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specified time at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay that measures the amount of ATP remaining in the well after the reaction. A decrease in signal indicates kinase activity, and a higher signal indicates inhibition.
-
IC50 Determination: The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.[12]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key signaling pathway targeted by pyrimidine inhibitors and a general workflow for their evaluation.
Caption: PIM-1 Kinase Signaling Pathway and Inhibition by Novel Pyrimidine Compounds.
Caption: General Workflow for the Development of Novel Pyrimidine-Based Inhibitors.
The presented data and methodologies highlight the promising future of pyrimidine derivatives in the landscape of targeted cancer therapy. The continued exploration of this versatile scaffold is anticipated to yield even more potent and selective inhibitors, ultimately benefiting patients with various malignancies.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Pyrido[4,3- d]pyrimidine Derivatives as Potential Sterol 14α-Demethylase Inhibitors: Design, Synthesis, Inhibitory Activity, and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 13. Design and construction of novel pyridine-pyrimidine hybrids as selective COX-2 suppressors: anti-inflammatory potential, ulcerogenic profile, molecular modeling and ADME/Tox studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficiency of Macitentan Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different synthetic routes for key intermediates of Macitentan (B1675890), a dual endothelin receptor antagonist. The following sections detail the synthetic efficiency of various reported methods, supported by experimental data, to aid researchers in selecting the most suitable process for their needs.
Comparison of Synthetic Efficiency
The synthesis of Macitentan typically proceeds through two key intermediates: N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide (Intermediate 1) and N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide (Intermediate 2) . The efficiency of the overall synthesis is highly dependent on the yields and purity achieved in the preparation of these intermediates. Several synthetic strategies have been reported, with variations in reagents, solvents, and reaction conditions that impact the overall efficiency.
Synthetic Routes Overview
Two principal synthetic pathways, often referred to as "Possibility A" and "Possibility B," were initially disclosed in patent WO 02/053557. Subsequent research has focused on improving these initial routes, aiming for higher yields, improved purity, and greater industrial feasibility. These improvements often involve the use of alternative bases, solvents, and reaction conditions to overcome challenges such as long reaction times and the use of hazardous reagents. A notable advancement involves a more convergent approach where key fragments are prepared separately and then coupled.
The following tables summarize the quantitative data for the synthesis of the two key intermediates and the final Macitentan product based on various reported methods.
Table 1: Synthesis of N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide (Intermediate 1)
| Method/Reference | Starting Materials | Base | Solvent | Reaction Time | Yield (%) | Purity (%) | Key Advantages/Disadvantages |
| Bolli et al., J. Med. Chem. 2012 | 5-(4-bromophenyl)-4,6-dichloropyrimidine, N-propylsulfamide potassium salt | - | DMSO | 24-48 h | Not explicitly stated for this step, but part of a multi-step synthesis. | Not specified | Long reaction time. |
| CN103819411A | This compound, N-propylsulfamide | Potassium tert-butoxide | DMSO | 4 h | ~68% | 98.3% | Simplifies the process by avoiding pre-formation of the sulfamide (B24259) salt.[1] |
| Salehi et al., 2017 | This compound, N-propylsulfamide | K2CO3 | Acetonitrile | Not specified | 85% | Not specified | Avoids the use of DMSO and strong bases like NaH.[2] |
Table 2: Synthesis of N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide (Intermediate 2)
| Method/Reference | Starting Material | Base | Solvent | Reaction Time | Yield (%) | Purity (%) | Key Advantages/Disadvantages |
| Bolli et al., J. Med. Chem. 2012 | Intermediate 1, Ethylene (B1197577) glycol | Potassium tert-butylate | Dimethoxyethane | 24-70 h | 70-90% | Not specified | Very long reaction time and use of a large excess of ethylene glycol.[3] |
| WO2017191565A1 | Intermediate 1, Ethylene glycol | Potassium tert-butoxide | Ethylene glycol | 12-14 h | Not specified | >99.5% (for final product) | Reduced reaction time compared to the original method.[4] |
Table 3: Final Coupling Step to Macitentan
| Method/Reference | Starting Materials | Base | Solvent | Reaction Time | Yield (%) | Purity (%) | Key Advantages/Disadvantages |
| Bolli et al., J. Med. Chem. 2012 | Intermediate 2, 5-bromo-2-chloropyrimidine (B32469) | NaH | THF/DMF | 2 h | 43% | Not specified | Use of sodium hydride which can be hazardous on a large scale. |
| WO2017191565A1 | Intermediate 2, 5-bromo-2-chloropyrimidine | Sodium hydride (commercial grade) | Toluene/Formamide | 5-6 h | Not specified | >99.5% | Claims to be a safer and more industrially feasible process by using commercially available sodium hydride without prior removal of mineral oil.[4] |
| Salehi et al., 2017 | Intermediate 2, 5-bromo-2-chloropyrimidine | K2CO3 | THF | Not specified | 83% | Not specified | Avoids the use of sodium hydride.[2] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of key Macitentan intermediates based on improved and more efficient reported methods.
Synthesis of N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide (Intermediate 1) (Adapted from CN103819411A)
To a solution of this compound (1.65 mol) and N-propylsulfamide (2.00 mol) in dimethyl sulfoxide (B87167) (5000 mL), potassium tert-butoxide (2.00 mol) is added. The reaction mixture is stirred at room temperature for 4 hours. Following the reaction, a saturated aqueous solution of sodium chloride (25000 mL) and ethyl acetate (B1210297) (25000 mL) are added for extraction. The organic layer is then concentrated, and the resulting product is recrystallized from methanol (B129727) to yield N-[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide.[1]
Synthesis of N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide (Intermediate 2) (Adapted from WO2017191565A1)
To ethylene glycol (3.5 L), potassium tert-butoxide (4.991 mol) is added at 10-15 °C, and the solution is stirred for 30 minutes at 25-30 °C. N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide (0.863 mol) is then added slowly. The reaction mixture is heated to 100-105 °C for 12-14 hours. After cooling to room temperature, demineralized water (700 mL) and methanol (175.0 mL) are added. The reaction mixture is further cooled to 15-20 °C, and a citric acid solution is added over 1-2 hours. The precipitated solid is filtered, washed with water, and dried under vacuum at 50-55 °C for 20-24 hours to obtain the title product.[4]
Synthesis of Macitentan (Final Product) (Adapted from Salehi et al., 2017)
To a solution of N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide in THF, potassium carbonate is added, and the mixture is heated to 60°C. A solution of 5-bromo-2-chloropyrimidine in THF is then added dropwise. The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered, and the solvent is evaporated. The crude product is then recrystallized from methanol to afford pure Macitentan.[2]
Visualizations
Endothelin Receptor Signaling Pathway
Macitentan is a dual antagonist of endothelin (ET) receptors, ET-A and ET-B. The binding of endothelin-1 (B181129) (ET-1) to these receptors on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction. Macitentan competitively inhibits this binding, leading to vasodilation.
References
Safety Operating Guide
Proper Disposal of 5-(4-Bromophenyl)-4,6-dichloropyrimidine: A Guide for Laboratory Professionals
For Immediate Reference: Treat 5-(4-Bromophenyl)-4,6-dichloropyrimidine as a hazardous chemical waste. Due to its classification as a halogenated organic compound, it is imperative to follow stringent disposal protocols to ensure personnel safety and environmental compliance. Under no circumstances should this compound be disposed of in standard laboratory trash or flushed down the drain.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with hazardous waste regulations.
Core Disposal Principles
The disposal of this compound is governed by its chemical nature as a halogenated pyrimidine. Halogenated organic compounds are subject to specific waste management regulations due to their potential for environmental persistence and the hazardous byproducts that can be generated if improperly incinerated. The primary principle is the segregation of halogenated waste from all other waste streams.
Quantitative Disposal Thresholds
| Waste Stream Component | Regulatory Threshold | EPA Waste Code (if applicable) |
| Solutions containing listed halogenated solvents | ≥ 10% total volume of one or more listed solvents | F001, F002 |
| Organic liquid waste | > 2% total halogen content | Varies by jurisdiction |
| Acutely Hazardous Waste (P-list) | > 1 quart accumulation triggers stringent regulations | Not Applicable |
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe handling and disposal of this compound and associated waste.
1. Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure you are wearing appropriate PPE. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use a fume hood to avoid inhalation of any dust or vapors.
2. Waste Identification and Segregation:
-
Solid Waste: Pure this compound, and any materials grossly contaminated with it (e.g., weighing paper, spatulas), must be collected as solid hazardous waste.
-
Liquid Waste: Solutions containing this compound must be collected as liquid hazardous waste.
-
Segregation is Key: This waste must be segregated into a container specifically designated for halogenated organic waste .[1][2] Do not mix with non-halogenated organic waste, aqueous waste, or general trash. This is crucial because mixed wastes are more difficult and costly to dispose of, and co-mingling can lead to dangerous chemical reactions.
3. Waste Container Management:
-
Container Type: Use a chemically compatible, leak-proof container with a secure screw-top cap. For solid waste, a clearly labeled, sealed bag inside a rigid container may be appropriate.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and volume. All constituents of a mixture must be listed.
-
Storage: Keep the waste container sealed except when adding waste. Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials.[3] Secondary containment (e.g., a larger, unbreakable container) is highly recommended to contain any potential leaks.
4. Disposal of Empty Containers:
-
An "empty" container that held this compound must be managed as hazardous waste unless properly decontaminated.
-
Triple-Rinsing: To decontaminate the container, rinse it three times with a suitable solvent (e.g., acetone, ethanol).
-
Rinsate Collection: Crucially, the solvent rinsate from all three rinses must be collected and disposed of as halogenated liquid hazardous waste.
-
After triple-rinsing and allowing the container to air dry, deface or remove the original label. The decontaminated container can then typically be disposed of as non-hazardous waste, though institutional policies may vary.
5. Request for Waste Pickup:
-
Once the waste container is full, or if you are generating waste infrequently, arrange for a pickup from your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the relevant local, state, and federal regulations to ensure full compliance.
References
Personal protective equipment for handling 5-(4-Bromophenyl)-4,6-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 5-(4-Bromophenyl)-4,6-dichloropyrimidine (CAS No: 146533-41-7). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] It is also harmful if swallowed.[3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Summary of Recommended Personal Protective Equipment (PPE)
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes.[1] A face shield should be worn over goggles when there is a risk of significant splashing.[4][5] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves offer good short-term protection.[4][5] For prolonged contact, consult the glove manufacturer's resistance guide to select an appropriate material (e.g., neoprene or butyl rubber).[4] Always inspect gloves for integrity before use and dispose of them after contact with the chemical.[3][6] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to cover as much skin as possible.[4] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | A respirator should be used if engineering controls like a fume hood are not available or if exposure limits may be exceeded.[4] For solid compounds, a particulate filter is recommended.[3][4] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for safely handling this compound.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
Detailed Experimental Protocol:
-
Preparation :
-
Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Review the Safety Data Sheet (SDS) for this compound.[1][2][3]
-
Ensure all required personal protective equipment (PPE) as detailed in the table above is correctly worn.[1]
-
Prepare the work area, ideally within a certified chemical fume hood, ensuring it is clean and uncluttered.[7]
-
-
Handling :
-
Avoid direct contact with the skin, eyes, and clothing.[1] Do not breathe in dust or vapors.[1]
-
Weigh the compound carefully within the fume hood to prevent the dispersion of dust.
-
Use clean, dry, and appropriate laboratory equipment for transferring the chemical.
-
If preparing solutions, add the solid to the solvent slowly.
-
-
Storage :
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.[2]
Step-by-Step Disposal Protocol:
-
Waste Segregation :
-
Solid Waste : Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate waste container.
-
Contaminated Materials : Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in a designated hazardous waste container.
-
It is crucial to segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal.[7]
-
-
Containerization and Labeling :
-
Storage of Waste :
-
Store the sealed waste container in a designated, secure area, away from incompatible materials.[7]
-
Follow all institutional and local regulations for the storage of hazardous waste, including the use of secondary containment.
-
-
Arranging for Disposal :
By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
- 1. aksci.com [aksci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
